Mesulfenfos-d6
Description
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Properties
Molecular Formula |
C10H15O4PS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |
InChI Key |
DLAPIMGBBDILHJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mesulfenfos-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mesulfenfos-d6, a deuterated analog of the organophosphate insecticide metabolite, Mesulfenfos (also known as Fenthion (B1672539) Sulfoxide). This document details its chemical structure, physicochemical properties, and a proposed synthetic pathway, offering valuable information for its application in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based research.
Core Chemical Identity and Structure
This compound is the isotopically labeled form of Mesulfenfos, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This labeling is specifically located on the two methoxy (B1213986) groups attached to the phosphorus atom. The synonyms found in chemical databases, such as "Phosphorothioic Acid O,O-Dimethyl O-[3-Methyl-4-(methylsulfinyl)phenyl] Ester-d6," confirm this deuteration pattern.
The core structure consists of a phosphorothioate (B77711) backbone with a dimethoxy substitution, which is attached to a 3-methyl-4-(methylsulfinyl)phenyl ester group. The presence of a sulfoxide (B87167) group introduces a chiral center at the sulfur atom.
Quantitative Data Summary
The key quantitative properties of this compound and its non-deuterated analog, Mesulfenfos, are summarized in the table below for direct comparison.
| Property | This compound | Mesulfenfos |
| Molecular Formula | C₁₀H₉D₆O₄PS₂ | C₁₀H₁₅O₄PS₂ |
| Molecular Weight | 300.36 g/mol | 294.327 g/mol [1] |
| Exact Mass | 300.0526 Da | 294.0149 Da |
| CAS Number | Not explicitly found | 3761-41-9[1] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the positions of the six deuterium atoms.
Caption: 2D Chemical Structure of this compound.
Proposed Experimental Synthesis Protocol
Objective: To synthesize this compound via the oxidation of Fenthion-d6.
Materials:
-
O,O-di(methyl-d3)phosphorochloridothioate
-
A suitable base (e.g., triethylamine (B128534) or potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile (B52724) or acetone)
-
An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or a chiral oxaziridine (B8769555) for enantioselective synthesis)[3]
-
Dichloromethane (for oxidation step)
-
Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for chromatography)
Methodology:
Step 1: Synthesis of Fenthion-d6
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) and the base (1.1 equivalents) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add O,O-di(methyl-d3)phosphorochloridothioate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude Fenthion-d6 product by silica gel column chromatography.
Step 2: Oxidation of Fenthion-d6 to this compound
-
Dissolve the purified Fenthion-d6 (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise.
-
Stir the reaction at 0°C for a designated period, monitoring the conversion by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography to obtain the final product.
Characterization: The final product should be characterized using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and high-resolution mass spectrometry to confirm its structure, purity, and the incorporation of deuterium.
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow of the proposed synthesis for this compound.
Caption: Proposed two-step synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Mesulfenfos-d6
This technical guide provides a comprehensive overview of the known physical and chemical properties of Mesulfenfos-d6. Designed for researchers, scientists, and professionals in drug development, this document aggregates available data into a structured format, outlines its primary applications, and visualizes key relationships and workflows.
This compound is the deuterated analogue of Mesulfenfos, which is also known as Fenthion Sulfoxide (B87167).[1] Mesulfenfos itself is a metabolite of the organothiophosphate insecticide Fenthion.[1] The incorporation of six deuterium (B1214612) atoms into the Mesulfenfos structure makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The stable heavy isotopes allow for precise quantification in complex biological matrices.[2][3]
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical identifiers and properties for both this compound and its non-deuterated counterpart, Mesulfenfos.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉D₆O₄PS₂ | [1][2][3] |
| Molecular Weight | 300.36 g/mol | [1][2][3] |
| CAS Number | 2733270-79-4 | [2] |
| Synonyms | Fenthion Sulfoxide-d6, Fensulfoxide-d6, Mesulfenphos-d6 | [1] |
| SMILES | [2H]C([2H])([2H])OP(OC1=CC(C)=C(C=C1)S(C)=O)(OC([2H])([2H])[2H])=S | [2][3] |
| Storage | Recommended to be stored under conditions specified in the Certificate of Analysis. | [2][3] |
Table 2: Physical and Chemical Properties of Mesulfenfos (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅O₄PS₂ | [4][5][6] |
| Molecular Weight | 294.3 g/mol | [4][5] |
| CAS Number | 3761-41-9 | [4][5] |
| IUPAC Name | dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ⁵-phosphane | [4] |
| Synonyms | Fenthion Sulfoxide, Fensulfoxide, Mesulfenos, Mesulfenphos | [4][5] |
| Boiling Point | 397.1°C at 760 mmHg | [7] |
| Density | 1.34 g/cm³ | [7] |
| Flash Point | 194.2°C | [7] |
| Log P (Octanol-water) | 1.92 | [8] |
| InChIKey | DLAPIMGBBDILHJ-UHFFFAOYSA-N | [4][5] |
Experimental Protocols
Specific experimental protocols detailing the determination of the fundamental physical properties (e.g., melting point, boiling point) of this compound are not extensively available in the public domain. Its primary characterization and application revolve around its use as an internal standard in analytical chemistry.
A general experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS analysis would typically involve the following steps:
-
Standard and Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent at a precise, known concentration.
-
Calibration standards are prepared by spiking a series of blank matrix samples (e.g., plasma, urine) with known concentrations of non-deuterated Mesulfenfos and a constant, known concentration of the this compound internal standard.
-
The unknown samples to be quantified are similarly spiked with the same constant concentration of this compound.
-
-
Sample Extraction:
-
An appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is employed to isolate the analyte (Mesulfenfos) and the internal standard (this compound) from the biological matrix and remove interfering substances.
-
-
LC-MS Analysis:
-
The extracted samples are injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
The chromatographic conditions (column, mobile phases, gradient) are optimized to achieve separation of the analyte and internal standard from other components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mesulfenfos and this compound. The deuterated nature of the internal standard ensures that its mass-to-charge ratio (m/z) is distinct from the non-deuterated analyte, preventing signal overlap.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.
-
The concentration of Mesulfenfos in the unknown samples is then determined by calculating their analyte-to-internal-standard peak area ratios and interpolating the concentration from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.
-
Visualizations
The following diagrams illustrate the metabolic relationship of Mesulfenfos and a typical experimental workflow where this compound is utilized.
Caption: Relationship between Fenthion, its metabolite Mesulfenfos, and its deuterated analogue.
Caption: General workflow for quantitative analysis using this compound as an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mesulfenfos [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Fenthion sulfoxide (Ref: BAY S 2281) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Synthesis and Purification of Mesulfenfos-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mesulfenfos-d6, a deuterated internal standard crucial for the accurate quantification of the pesticide Mesulfenfos in various matrices. This document details the synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and workflow visualizations.
Introduction
Mesulfenfos, the sulfoxide (B87167) metabolite of the organothiophosphate insecticide Fenthion, is a compound of significant environmental and toxicological interest. Accurate monitoring of its presence in food and environmental samples is paramount for ensuring public safety. This compound, in which six hydrogen atoms on the two methoxy (B1213986) groups are replaced with deuterium (B1214612), serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, enabling precise quantification through isotope dilution techniques.
This guide outlines a robust two-step synthetic strategy for this compound, commencing with the preparation of the deuterated precursor, Fenthion-d6, followed by its selective oxidation to the desired sulfoxide. Detailed purification protocols to achieve high isotopic and chemical purity are also presented.
Synthesis of this compound
The synthesis of this compound is accomplished through a two-stage process:
-
Synthesis of Fenthion-d6: Reaction of O,O-di(methyl-d3) phosphorochloridothioate with 4-(methylthio)-m-cresol.
-
Oxidation of Fenthion-d6: Selective oxidation of the sulfide (B99878) group in Fenthion-d6 to a sulfoxide.
Synthesis of Fenthion-d6
The key to synthesizing Fenthion-d6 is the preparation of the deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate. This is achieved by utilizing commercially available deuterated methanol (B129727) (Methanol-d4)[1][2].
Reaction Scheme:
Caption: Synthetic pathway for Fenthion-d6.
Experimental Protocol: Synthesis of Fenthion-d6
-
Preparation of O,O-di(methyl-d3) phosphorochloridothioate:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve thiophosphoryl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).
-
Cool the solution to 0-5 °C in an ice bath.
-
A solution of Methanol-d4 (2.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (2.1 eq) in the same solvent is added dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude O,O-di(methyl-d3) phosphorochloridothioate, which can be used in the next step without further purification.
-
-
Reaction with 4-(methylthio)-m-cresol:
-
The synthesis of 4-(methylthio)-m-cresol can be achieved by the reaction of m-cresol (B1676322) with dimethyl disulfide in the presence of sulfuric acid[3].
-
To a solution of 4-(methylthio)-m-cresol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent (e.g., acetone (B3395972) or acetonitrile), add the crude O,O-di(methyl-d3) phosphorochloridothioate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure to obtain the crude Fenthion-d6.
-
Oxidation of Fenthion-d6 to this compound
The final step involves the selective oxidation of the thioether group in Fenthion-d6 to a sulfoxide. Care must be taken to avoid over-oxidation to the sulfone. Various oxidizing agents can be employed for this transformation[4].
Reaction Scheme:
Caption: Oxidation of Fenthion-d6 to this compound.
Experimental Protocol: Oxidation of Fenthion-d6
-
Dissolve the crude Fenthion-d6 (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq), in the same solvent dropwise, maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.
-
Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
High purity of this compound is essential for its use as an internal standard. A multi-step purification process is typically required.
Purification Workflow:
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography:
-
The crude this compound is first subjected to column chromatography on silica gel.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the product.
-
Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Fractions with high purity are combined and the solvent is evaporated.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For achieving the highest purity, preparative HPLC is the method of choice[5].
-
A reverse-phase C18 column is typically used.
-
The mobile phase can be a gradient of acetonitrile (B52724) or methanol in water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed from the collected fraction, often by lyophilization or evaporation under reduced pressure, to yield the highly purified this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Data
| Step | Product | Starting Material | Molar Ratio | Typical Yield (%) |
| 1 | O,O-di(methyl-d3) phosphorochloridothioate | Thiophosphoryl chloride | 1 : 2.1 (CD₃OD) | 80-90 |
| 2 | Fenthion-d6 | O,O-di(methyl-d3) phosphorochloridothioate | 1.1 : 1 (MTMC) | 70-85 |
| 3 | This compound | Fenthion-d6 | 1 : 1.1 (m-CPBA) | 85-95 (crude) |
Table 2: Purification and Characterization Data
| Purification Step | Purity after Step (%) | Isotopic Enrichment (%) | Analytical Method |
| Column Chromatography | 85-95 | >98 | TLC, LC-MS |
| Preparative HPLC | >98 | >98 | HPLC, LC-MS |
| Final Product | >98 | >98 | NMR (¹H, ²H, ³¹P), HRMS |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described two-step synthesis, starting from commercially available deuterated methanol, offers a reliable route to this important internal standard. The subsequent multi-step purification protocol ensures the high chemical and isotopic purity required for accurate analytical applications. The provided experimental details and workflow diagrams are intended to facilitate the successful production of this compound in a research or drug development setting. Researchers should always adhere to appropriate safety protocols when handling the reagents and intermediates described herein.
References
- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 2. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mesulfenfos-d6 for Quantitative Analysis
This technical guide provides an in-depth overview of Mesulfenfos-d6, a deuterated internal standard, for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, and detailed methodologies for its application in quantitative analysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).
Core Properties of this compound
This compound is the deuterated form of Mesulfenfos, which is also known as fenthion (B1672539) sulfoxide, a metabolite of the organothiophosphate insecticide fenthion.[1] The incorporation of six deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analytical methods.
| Property | Value | Source |
| CAS Number | 2733270-79-4 | [2][3][4] |
| Molecular Formula | C10H9D6O4PS2 | [2][3][4] |
| Molecular Weight | 300.36 g/mol | [2][3][4] |
Principles of Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, achieving accurate and reproducible results is paramount. Deuterated internal standards are considered the "gold standard" for quantification because they are chemically identical to the analyte of interest, but with a different mass due to the deuterium labeling.[1] This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[1] The use of a deuterated internal standard like this compound can compensate for variability during sample preparation, extraction, and instrument analysis, leading to more robust and reliable quantitative data.
Experimental Protocol: Quantification of Fenthion Metabolites using a Deuterated Internal Standard
The following protocol is a representative example of how this compound could be used as an internal standard for the quantification of fenthion and its metabolites (including the non-deuterated Mesulfenfos) in a complex matrix, such as a food sample. This method is adapted from established procedures for pesticide residue analysis.
1. Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) with an equal amount of water.
-
Internal Standard Spiking: Fortify the homogenized sample with a known concentration of this compound solution.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the sample in a 50 mL centrifuge tube.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA)).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte (Mesulfenfos) and the internal standard (this compound). The increased mass of this compound will result in a distinct m/z value, allowing for its separate detection.
-
3. Quantification
The concentration of the analyte (Mesulfenfos) in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Diagrams
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Rationale for using a deuterated internal standard in mass spectrometry.
References
A Technical Guide to Mesulfenfos-d6 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Deuterated Internal Standard
This technical guide provides a comprehensive overview of Mesulfenfos-d6, a deuterated analog of the fenthion (B1672539) metabolite, mesulfenfos (B7800413) (fenthion sulfoxide). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
This compound serves as a crucial tool in analytical methodologies, particularly in mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for precise quantification of its unlabeled counterpart, fenthion sulfoxide (B87167), in various biological and environmental matrices. Fenthion is an organothiophosphate insecticide, and monitoring its metabolites is essential for toxicological and environmental impact studies.
Physicochemical Properties and Identification
This compound is characterized by the substitution of six hydrogen atoms with deuterium (B1214612) on the two methoxy (B1213986) groups. This isotopic labeling imparts a higher molecular weight without significantly altering its chemical properties, making it an ideal internal standard.
| Property | Value |
| Chemical Name | O,O'-Dimethyl-D6-O''-(3-methyl-4-methylsulfinylphenyl)thiophosphate |
| Synonyms | Fenthion Sulfoxide-d6, Fensulfoxide-d6, Mesulfenphos-d6 |
| CAS Number | 2733270-79-4 |
| Unlabeled CAS Number | 3761-41-9 |
| Molecular Formula | C₁₀H₉D₆O₄PS₂ |
| Molecular Weight | 300.36 g/mol |
| Isotopic Purity | Typically >99 atom% D |
Commercial Availability
A number of specialized chemical suppliers offer this compound for research purposes. The product is generally available in neat form or as a solution of a specified concentration. When sourcing this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
| Supplier | Product Name | Notes |
| MedChemExpress | This compound (Fenthion Sulfoxide-d6) | Provides a data sheet and handling instructions.[1][2] |
| Clearsynth | Fenthion Sulfoxide-d6 | Offers the product and provides application notes. |
| Santa Cruz Biotechnology | Fenthion Sulfoxide-d6 | Lists the compound for research use.[3] |
| WITEGA Laboratorien | Fenthion sulfoxide D6 | Specifies isotopic and HPLC purity.[4] |
| LGC Standards | Fenthion-sulfoxide D6 (O,O-dimethyl D6) | Provides product data including storage temperature.[5] |
| Toronto Research Chemicals | Fenthion Sulfoxide D6 (O,O-dimethyl D6) | A well-known supplier of bio-chemicals.[6][7] |
| Clinivex | Fenthion Sulfone-d6 | Also supplies related deuterated standards.[8] |
Fenthion Metabolic Pathway
Understanding the metabolic fate of the parent compound, fenthion, is critical for contextualizing the use of this compound. Fenthion undergoes oxidation to form fenthion sulfoxide (mesulfenfos) and subsequently fenthion sulfone. These metabolites are often the target analytes in residue analysis.
Caption: Metabolic oxidation of fenthion to its sulfoxide and sulfone derivatives.
General Experimental Protocol for Use as an Internal Standard
While specific protocols will vary depending on the matrix and analytical instrumentation, the following outlines a general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of, for example, 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions at lower concentrations. The final concentration of the internal standard in the samples should be optimized to be within the linear range of the instrument's detector.
2. Sample Preparation:
-
To a known volume or weight of the sample matrix (e.g., plasma, urine, tissue homogenate, or environmental sample), add a precise volume of the this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte of interest (unlabeled mesulfenfos) and the internal standard.
-
Evaporate the solvent from the extract and reconstitute the residue in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample extract into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte from potential interferences.
-
In the mass spectrometer, use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for both the unlabeled mesulfenfos and the deuterated internal standard, this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of a series of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Sourcing and Procurement Workflow
The process of acquiring this compound for research involves several key steps to ensure the quality and suitability of the standard for its intended application.
Caption: A typical workflow for sourcing and procuring this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Fenthion sulfoxide D6 - Traceable Reference Standard for Residue Analysis (CAS 2733270-79-4) [witega.de]
- 5. Fenthion-sulfoxide D6 (O,O-dimethyl D6) | LGC Standards [lgcstandards.com]
- 6. Toronto Research Chemicals, Inc DMF, CEP, Written Confirmations, FDF, Prices, Patents, Patents & Exclusivities, Dossier, Manufacturer, Licensing, Distributer, Suppliers, News, GMP [pharmacompass.com]
- 7. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 8. clinivex.com [clinivex.com]
Isotopic Purity of Mesulfenfos-d6 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Mesulfenfos-d6, a deuterated internal standard crucial for accurate quantitative analysis in various scientific disciplines. While specific batch data for this compound is not publicly available, this document outlines the typical specifications, the methodologies for its determination, and the synthetic pathway of its non-deuterated analog, Fenthion Sulfoxide.
Data Presentation: Isotopic Purity of Deuterated Standards
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative mass spectrometry-based assays. High isotopic enrichment, ideally ≥98%, minimizes interference from unlabeled or partially labeled analogs, ensuring reliable data. The following table represents typical isotopic distribution data for a d6-labeled standard like this compound, as would be presented in a Certificate of Analysis.
| Isotopologue | Abbreviation | Representative Mass | Typical Abundance (%) |
| Non-deuterated | d0 | M | < 0.5 |
| Singly deuterated | d1 | M+1 | < 1.0 |
| Doubly deuterated | d2 | M+2 | < 1.0 |
| Triply deuterated | d3 | M+3 | < 1.5 |
| Quadruply deuterated | d4 | M+4 | < 2.0 |
| Quintuply deuterated | d5 | M+5 | < 5.0 |
| Fully deuterated | d6 | M+6 | > 98.0 |
Note: This table provides representative data based on common specifications for high-purity deuterated standards. Actual values may vary between different manufacturing lots and suppliers.
Experimental Protocols: Determination of Isotopic Purity
The determination of isotopic purity for deuterated standards such as this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the different isotopologues.
General Protocol using LC-HRMS
1. Sample Preparation:
-
A stock solution of the this compound standard is prepared in a suitable organic solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Working solutions are prepared by diluting the stock solution to a concentration suitable for mass spectrometric analysis (e.g., 1 µg/mL).
-
A similar set of solutions for the non-deuterated Mesulfenfos standard is also prepared to determine its natural isotopic abundance.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode with high resolution (> 60,000 FWHM) to resolve the isotopic peaks.
-
Mass Range: A narrow scan range encompassing the molecular ions of both Mesulfenfos and this compound (e.g., m/z 290-310).
4. Data Analysis:
-
Acquire the full scan mass spectra for both the non-deuterated and deuterated standards.
-
From the spectrum of the non-deuterated standard, determine the natural isotopic abundance of the M+1, M+2, etc., ions.
-
In the spectrum of the this compound standard, identify the peak corresponding to the fully deuterated (d6) species and the peaks for the lower isotopologues (d0 to d5).
-
Correct the observed peak intensities of the isotopologues in the this compound spectrum for the contribution from the natural isotopic abundance of the lower species.
-
Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of the peak areas for all isotopologues.
Mandatory Visualization
Synthesis of Fenthion Sulfoxide
The following diagram illustrates a known synthetic pathway for Fenthion Sulfoxide, the non-deuterated analog of this compound. The synthesis of the deuterated standard would involve the use of a deuterated starting material or a deuterating agent at an appropriate step in this pathway.
Mesulfenfos-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Mesulfenfos-d6. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this isotopically labeled compound in their studies.
Core Concepts: Stability and Storage
This compound, also known as Fenthion (B1672539) Sulfoxide-d6, is the deuterated analog of Fenthion sulfoxide (B87167), a metabolite of the organothiophosphate insecticide Fenthion. As with any analytical standard, particularly isotopically labeled ones, maintaining its chemical integrity is paramount for accurate experimental results. This requires strict adherence to appropriate storage and handling protocols.
General Storage Recommendations
Proper storage is crucial to prevent degradation. For isotopically labeled compounds like this compound, the manufacturer's Certificate of Analysis (CoA) is the primary source for specific storage instructions.[1][2][3] However, general best practices provide a strong foundation for maintaining stability.
| Form | Recommended Storage Temperature | Additional Considerations |
| Solid (Neat) | ≤8°C (Refrigerated)[1] | - Store in a desiccator to protect from moisture.[1]- Protect from light by using amber vials or wrapping in foil.[1] |
| Stock Solutions | -20°C (Frozen) for long-term storage[1] | - Use amber glass vials to protect from light.[1]- Ensure caps (B75204) are tightly sealed to prevent solvent evaporation.[1] |
| Working Solutions | 2-8°C (Refrigerated) for short-term use (up to one month)[1] | - For longer-term storage, -20°C is recommended.[1]- Prepare fresh working solutions regularly to ensure accuracy.[1] |
In addition to temperature control, it is recommended to keep containers tightly closed in a dry and well-ventilated place, away from heat, sparks, and open flames.[1][2][4][5] For optimal long-term stability of the solid compound, storage under a nitrogen atmosphere can protect against moisture and oxidation.
Factors Influencing Stability
Several environmental factors can influence the stability of this compound. These are primarily extrapolated from studies on its non-deuterated counterpart, fenthion, and its metabolites.
-
Light: Fenthion undergoes photodegradation when exposed to sunlight, transforming into fenthion sulfoxide and fenthion sulfone. As this compound is deuterated fenthion sulfoxide, it is also susceptible to further light-induced degradation.
-
pH: The stability of fenthion and its metabolites is pH-dependent. They are relatively stable in neutral media, but their stability decreases as the pH increases (becomes more alkaline).
-
Temperature: Higher temperatures accelerate the degradation of organophosphorus compounds. Studies on fenthion show a significant increase in decomposition at elevated temperatures.
Degradation Pathways
The degradation of this compound is expected to follow pathways similar to those of fenthion sulfoxide. The primary degradation routes are photodegradation and hydrolysis. The following diagram illustrates the potential degradation pathways based on studies of fenthion.
Caption: Potential degradation pathways of Fenthion and its metabolites.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be designed to evaluate its stability under various conditions. The following is a generalized protocol that can be adapted for specific laboratory needs.
Objective
To assess the stability of this compound in its solid form and in solution under conditions of elevated temperature, light exposure, and different pH values.
Materials
-
This compound (solid)
-
HPLC or GC grade solvents (e.g., acetonitrile, methanol)
-
Buffered solutions (pH 4, 7, 9)
-
High-purity water
-
Class A volumetric flasks and pipettes
-
HPLC-MS/MS or GC-MS/MS system
-
Photostability chamber
-
Temperature-controlled ovens and refrigerators/freezers
Experimental Workflow
The following diagram outlines the logical workflow for a stability assessment study.
References
Navigating the Nomenclature: A Technical Guide to Fenthion Sulfoxide-d6 and Mesulfenfos-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide clarifies the nomenclature surrounding Fenthion sulfoxide-d6 and Mesulfenfos-d6, providing a comprehensive resource for their application in research and analytical settings. This document delves into their chemical identity, provides a comparative summary of their typical specifications, outlines their role in experimental protocols, and visualizes the metabolic pathway of the parent compound, Fenthion.
Demystifying the Nomenclature: Fenthion Sulfoxide-d6 vs. This compound
In the realm of analytical chemistry and toxicology, precise nomenclature is paramount. The compounds Fenthion sulfoxide-d6 and this compound are, in fact, two names for the same deuterated chemical entity. Fenthion, an organothiophosphate insecticide, undergoes metabolic transformation to produce several metabolites, one of which is Fenthion sulfoxide (B87167). "Mesulfenfos" is a recognized synonym for Fenthion sulfoxide. The "-d6" suffix in both names indicates that the compound has been isotopically labeled with six deuterium (B1214612) atoms, typically on the two methoxy (B1213986) groups attached to the phosphorus atom.
This deuteration makes the molecule an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods. The mass shift provided by the deuterium atoms allows for clear differentiation between the internal standard and the native analyte, ensuring accurate quantification in complex biological and environmental matrices.
Key takeaway: Fenthion sulfoxide-d6 and this compound refer to the identical deuterated metabolite of Fenthion and can be used interchangeably in scientific literature and for ordering analytical standards.
Comparative Analysis: Typical Specifications
While the exact quantitative data for any analytical standard is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the typical specifications for Fenthion sulfoxide-d6 / this compound.
| Parameter | Typical Specification | Description |
| Chemical Name | O,O-Dimethyl-d6 O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate | The systematic chemical name for the compound. |
| Synonyms | Fenthion sulfoxide-d6, this compound, Fensulfoxide-d6 | Alternative names used to identify the compound.[1] |
| CAS Number | 2733270-79-4 | The unique identifier assigned by the Chemical Abstracts Service. |
| Unlabeled CAS | 3761-41-9 | The CAS number for the non-deuterated Fenthion sulfoxide.[1] |
| Molecular Formula | C₁₀H₉D₆O₄PS₂ | Represents the elemental composition of the molecule, indicating the presence of six deuterium (D) atoms. |
| Molecular Weight | ~300.36 g/mol | The mass of one mole of the substance. The deuteration increases the molecular weight compared to the unlabeled compound (~294.33 g/mol ).[1] |
| Isotopic Purity | ≥98% | The percentage of the compound that is deuterated. |
| Chemical Purity | ≥95% | The percentage of the material that is the specified chemical, excluding isotopic variations and solvent. |
| Physical Form | Solid, powder, or oil | The physical state of the compound at room temperature. |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and acetone. | Information on suitable solvents for preparing stock and working solutions. |
Note: The values presented in this table are for illustrative purposes. Researchers must refer to the lot-specific Certificate of Analysis for precise quantitative data.
Metabolic Pathway of Fenthion
Fenthion is metabolized in organisms through a series of oxidation reactions, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the key steps in this metabolic pathway, leading to the formation of Fenthion sulfoxide and other metabolites. The toxicity of Fenthion is attributed to its metabolic activation to oxygen analogs (oxons), which are potent inhibitors of acetylcholinesterase.
Caption: Metabolic pathway of Fenthion leading to its more toxic oxon metabolites.
Experimental Protocols: Application in Quantitative Analysis
Fenthion sulfoxide-d6 is primarily used as an internal standard in analytical methods for the quantification of Fenthion and its metabolites in various matrices. The following section provides a detailed, generalized protocol for the analysis of Fenthion metabolites in a biological sample using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Objective
To accurately quantify the concentration of Fenthion sulfoxide in a biological matrix (e.g., plasma, tissue homogenate) using Fenthion sulfoxide-d6 as an internal standard.
Materials and Reagents
-
Analytical Standards: Fenthion sulfoxide (native), Fenthion sulfoxide-d6 (internal standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade
-
Reagents: Formic acid (FA)
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or QuEChERS kits
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer
Experimental Workflow
The following diagram outlines the typical workflow for sample preparation and analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Methodologies
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Fenthion sulfoxide and Fenthion sulfoxide-d6 in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard (Fenthion sulfoxide-d6) and varying concentrations of the native analyte (Fenthion sulfoxide) to construct a calibration curve.
2. Sample Preparation (using SPE):
-
To 1 mL of the biological sample, add a known amount of the Fenthion sulfoxide-d6 internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
3. UHPLC-MS/MS Analysis:
-
UHPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenthion sulfoxide: Determine the precursor ion (e.g., [M+H]⁺) and a specific product ion.
-
Fenthion sulfoxide-d6: Determine the corresponding precursor and product ions, which will be shifted by +6 Da.
-
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The interchangeable use of "Fenthion sulfoxide-d6" and "this compound" for the same deuterated internal standard is well-established. This guide provides a foundational understanding of its nomenclature, typical properties, and critical role in the accurate quantification of Fenthion metabolites. The provided metabolic pathway and experimental protocol framework serve as valuable resources for researchers in toxicology, environmental science, and drug metabolism. For all applications, it is imperative to consult the lot-specific Certificate of Analysis to ensure the highest quality and accuracy in experimental results.
References
Environmental Fate of Mesulfenfos and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesulfenfos, also known as fenthion (B1672539) sulfoxide (B87167), is a primary transformation product of the organophosphate insecticide fenthion. As a metabolite, its environmental behavior is critical to understanding the overall environmental impact of fenthion use. This technical guide provides a comprehensive overview of the environmental fate of Mesulfenfos and its subsequent metabolites, focusing on its degradation in soil and water, key transformation pathways, and detailed experimental protocols for its study.
Chemical Identity and Properties
Mesulfenfos is formed through the oxidation of the thioether group of fenthion. It can be further oxidized to form fenthion sulfone.
| Property | Value |
| Chemical Name | O,O-dimethyl O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate |
| Synonyms | Fenthion sulfoxide, Mesulfenos, Fensulfoxide |
| Molecular Formula | C10H15O4PS2 |
| Molecular Weight | 294.3 g/mol |
| Transformation Product of | Fenthion |
| Further Transformation to | Fenthion sulfone |
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of Mesulfenfos are governed by a combination of biotic and abiotic processes, primarily occurring in soil and water.
Degradation in Soil
The biotransformation of Mesulfenfos in soil is primarily mediated by soil microorganisms. These processes can lead to further oxidation to fenthion sulfone or hydrolysis of the phosphate (B84403) ester bond.
Degradation in Water
Hydrolysis: The stability of Mesulfenfos in water is pH-dependent. Hydrolysis studies have shown that it is relatively stable in neutral conditions but degrades more rapidly as the pH increases.
Table 1: Hydrolysis Half-life of Mesulfenfos at 25°C
| pH | Half-life (days) |
| 7 | 41.0 |
| 9 | 34.7 |
Data sourced from a study on the hydrolysis kinetics of fenthion and its metabolites.
Photodegradation: In the presence of sunlight, particularly UVB irradiation, fenthion in aqueous solutions undergoes photodegradation, with fenthion sulfoxide (Mesulfenfos) being one of the major products.[3] The photodegradation process can involve both direct photolysis and indirect photolysis mediated by singlet oxygen.[3] The complete photodegradation pathway can lead to the formation of 3-methyl-4-methylsulfinylphenol (B79902) (MMSP).[3]
Major Metabolites of Mesulfenfos
The primary metabolite of Mesulfenfos is fenthion sulfone , formed through the further oxidation of the sulfoxide group. Other potential degradation products can arise from the cleavage of the phosphate ester bond, leading to phenolic compounds. The major metabolites of the parent compound fenthion, which are relevant to the overall environmental fate, include:
-
Fenthion sulfoxide (Mesulfenfos)
-
Fenthion sulfone
-
Fenthion oxon
-
Fenthion oxon sulfoxide
-
Fenthion oxon sulfone
-
Phenolic derivatives
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the environmental fate of Mesulfenfos.
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
This study aims to determine the rate and route of degradation of Mesulfenfos in aerobic soil.
1. Test System:
-
Soil: A minimum of three different soil types should be used, representing a range of organic carbon content, pH, and texture. The soil should be freshly collected and sieved (2 mm).
-
Test Substance: ¹⁴C-labeled Mesulfenfos (labeled in a stable position, e.g., the phenyl ring) should be used to facilitate tracking of the parent compound and its metabolites.
-
Incubation System: Use flow-through systems or biometer flasks that allow for the trapping of volatile organic compounds and ¹⁴CO₂.
2. Experimental Conditions:
-
Application: Apply the test substance uniformly to the soil samples at a concentration relevant to expected environmental concentrations.
-
Moisture: Maintain the soil moisture at 40-60% of its maximum water holding capacity.
-
Temperature: Incubate the samples in the dark at a constant temperature, typically 20 ± 2°C.
-
Aeration: Continuously supply carbon dioxide-free, humidified air to maintain aerobic conditions.
-
Duration: The study duration is typically up to 120 days, with sampling at appropriate intervals to define the degradation curve.
3. Sampling and Analysis:
-
At each sampling point, extract triplicate soil samples with a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for Mesulfenfos and its transformation products using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the trapped ¹⁴CO₂ and volatile organic compounds.
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil.
4. Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) of Mesulfenfos and the formation and decline of major metabolites using appropriate kinetic models (e.g., single first-order, SFO).
Photodegradation in Water Study
This study evaluates the degradation of Mesulfenfos in water when exposed to light.
1. Test System:
-
Water: Use sterile, buffered water at different pH values (e.g., 4, 7, and 9) and a sample of natural water (e.g., from a pond or river).
-
Test Substance: ¹⁴C-labeled Mesulfenfos.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) should be used.
2. Experimental Conditions:
-
Concentration: Prepare aqueous solutions of the test substance at a concentration that is environmentally relevant and allows for accurate quantification.
-
Temperature: Maintain a constant temperature, typically 25 ± 2°C.
-
Controls: Include dark controls (samples protected from light) to assess abiotic hydrolysis.
-
Duration: Expose the samples to the light source for a period sufficient to observe significant degradation, with sampling at multiple time points.
3. Sampling and Analysis:
-
At each sampling interval, analyze the water samples for Mesulfenfos and its photoproducts using HPLC with a radiodetector and/or LC-MS/MS.
4. Data Analysis:
-
Determine the photodegradation quantum yield and the half-life of Mesulfenfos under the specified light conditions.
Visualization of Pathways and Workflows
Caption: Simplified degradation pathway of Fenthion to Mesulfenfos and its subsequent metabolites.
Caption: Experimental workflow for an aerobic soil metabolism study of Mesulfenfos.
Conclusion
Mesulfenfos is a key intermediate in the environmental degradation of the insecticide fenthion. Its fate is influenced by microbial activity in the soil and by hydrolysis and photolysis in aquatic environments. While quantitative data on its hydrolysis are available, further research is needed to determine its specific degradation kinetics and half-life in various soil types to fully assess its environmental persistence. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating the necessary data to conduct a thorough environmental risk assessment of Mesulfenfos.
References
Methodological & Application
Application Notes and Protocols for the Use of Mesulfenfos-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Mesulfenfos (Fenthion Sulfoxide) in various matrices, employing Mesulfenfos-d6 as an internal standard to ensure accuracy and precision. The methodologies outlined are based on the widely accepted and validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Mesulfenfos, a metabolite of the organophosphorus insecticide Fenthion (B1672539), is of significant interest in food safety and environmental monitoring. Accurate quantification of Mesulfenfos residues is crucial for regulatory compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[1][2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[3][4]
This compound, being a deuterated analog of Mesulfenfos, shares identical chemical and physical properties with the analyte, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes. Its distinct mass-to-charge ratio (m/z), however, allows for separate detection by the mass spectrometer, enabling precise quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Mesulfenfos using this compound as an internal standard. These values are representative and may vary depending on the specific matrix and instrumentation.
Table 1: LC-MS/MS Parameters for Mesulfenfos and this compound
| Parameter | Mesulfenfos (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 295.0 | 301.0 |
| Product Ion 1 (m/z) (Quantifier) | 109.1 | 115.1 |
| Product Ion 2 (m/z) (Qualifier) | 280.1 | 286.1 |
| Collision Energy (eV) | 16 | 16 |
| Cone Voltage (V) | 20 | 20 |
Note: The specific m/z values for this compound are predicted based on the addition of 6 daltons to the Mesulfenfos molecule. Actual values should be confirmed by direct infusion of the standard.
Table 2: Method Validation Data for Mesulfenfos in a Fruit Matrix (e.g., Oranges)
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Average Recovery | 85% - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Data is based on typical performance of QuEChERS-based methods for organophosphate pesticide analysis.[3][5]
Experimental Protocols
Sample Preparation using the QuEChERS Method
This protocol is suitable for the extraction of Mesulfenfos from fruit and vegetable matrices.
a. Sample Homogenization:
-
Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube.
b. Internal Standard Spiking:
-
Add a known amount (e.g., 100 µL) of a 1 µg/mL this compound internal standard solution to the sample.
c. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
d. Salting Out:
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
e. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
f. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Caption: QuEChERS experimental workflow for Mesulfenfos analysis.
Caption: Metabolic conversion of Fenthion to Mesulfenfos.
References
- 1. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Pesticides Using Mesulfenfos-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pesticide residues in various matrices, such as food, environmental samples, and biological tissues, is crucial for ensuring consumer safety, environmental monitoring, and in the context of drug development, understanding potential interactions and contamination. The complexity of these matrices often leads to significant matrix effects, causing signal suppression or enhancement in analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy to compensate for these matrix effects and variations during sample preparation and analysis.[1]
Mesulfenfos-d6, a deuterated analog of Fenthion sulfoxide, serves as an excellent internal standard for the analysis of a broad range of pesticides, particularly organophosphorus compounds and others with similar physicochemical properties. Its chemical structure and behavior are nearly identical to the corresponding non-labeled analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing a reliable means for accurate quantification.[2] These application notes provide detailed protocols for the quantitative analysis of multi-class pesticide residues using this compound as an internal standard, employing the widely used QuEChERS sample preparation method followed by LC-MS/MS or GC-MS/MS analysis.
Principle of Internal Standard Quantification
The core principle of using this compound as an internal standard lies in its ability to mimic the behavior of the target analytes throughout the analytical process. A known concentration of the internal standard is added to the sample at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used to calculate the analyte's concentration. This ratiometric approach effectively corrects for losses during sample preparation and fluctuations in instrument response.
Caption: Experimental workflow for pesticide analysis using an internal standard.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of food matrices.[3] Two common variations are the AOAC Official Method 2007.01 and the European EN 15662 method. The choice of method may depend on the specific matrix and target analytes.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, herb)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
This compound internal standard solution (in a compatible solvent like acetonitrile)
-
QuEChERS extraction salt packets (AOAC or EN formulations)
-
Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents
-
Centrifuge capable of reaching at least 3000 x g
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
Protocol (AOAC 2007.01 Method):
-
Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc). Cap immediately and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube. The choice of d-SPE sorbent depends on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine)
-
Samples with Fats and Waxes: Add 50 mg C18
-
Samples with Pigments (e.g., chlorophyll, carotenoids): Add 7.5-50 mg GCB (Graphitized Carbon Black). Note: GCB can retain some planar pesticides.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis. The extract may be diluted with the initial mobile phase for LC-MS/MS analysis or undergo a solvent exchange for GC-MS/MS analysis if necessary.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of target analytes (e.g., 5% B to 95% B over 10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 - 550 °C |
| Dwell Time | Optimized for the number of co-eluting analytes, typically 5-20 ms |
MRM Transitions: Specific precursor and product ions for each pesticide and this compound must be optimized. The table below provides representative MRM transitions for a selection of pesticides.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (IS) | 301.1 | 125.1 | 109.1 |
| Carbendazim | 192.1 | 160.1 | 132.1 |
| Imidacloprid | 256.0 | 209.0 | 175.0 |
| Thiamethoxam | 292.0 | 211.0 | 181.0 |
| Chlorpyrifos | 350.0 | 198.0 | 97.0 |
| Boscalid | 343.1 | 307.1 | 271.1 |
| Myclobutanil | 289.1 | 125.1 | 70.1 |
GC-MS/MS Analysis
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Typical Setting |
| GC Column | Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Optimized for separation of target analytes (e.g., 60 °C hold for 1 min, ramp to 300 °C at 10-25 °C/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
MRM Transitions: Similar to LC-MS/MS, MRM transitions for each analyte and the internal standard need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fenthion-d6 (IS) | 284.1 | 125.1 | 109.1 |
| Chlorpyrifos | 314.0 | 197.0 | 97.0 |
| Diazinon | 304.1 | 169.1 | 137.1 |
| Malathion | 330.0 | 127.0 | 99.0 |
| Permethrin | 183.1 | 168.1 | 153.1 |
| Cypermethrin | 163.1 | 127.1 | 91.1 |
Quantitative Data
The following table summarizes representative quantitative performance data for a selection of pesticides using a deuterated internal standard-based method. This data is indicative of the performance that can be expected when using this compound under optimized conditions. Actual performance may vary depending on the matrix, instrumentation, and specific method parameters.
| Pesticide | Matrix | Recovery (%) | Linearity (R²) | LOQ (mg/kg) | Reference |
| Fenthion Sulfoxide (Mesulfenfos) | Brown Rice | 89.1 - 118.2 | >0.99 | 0.01 | [4] |
| Chlorpyrifos | Herb | 95.22 | >0.99 | ~0.01 | [2] |
| Fipronil | Herb | 93.03 | >0.99 | ~0.01 | [2] |
| Procymidone | Herb | 94.31 | >0.99 | ~0.01 | [2] |
| Myclobutanil | Cannabis Flower | 70-120 | >0.99 | 0.005 | A study on the quantitative determination of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS reported recoveries between 70-120% and LOQs as low as 0.005 mg/kg for many analytes using deuterated internal standards. |
| Imidacloprid | Various Foods | 70-120 | >0.99 | 0.01 | Multi-residue methods using deuterated internal standards generally achieve recoveries in the 70-120% range with LOQs at or below 0.01 mg/kg for a wide range of pesticides in various food matrices.[5] |
| Boscalid | Fruits/Veg | 70-120 | >0.99 | 0.01 | As per SANTE guidelines, acceptable recovery for pesticide residue analysis is typically within 70-120% with an LOQ of 0.01 mg/kg being a common target for many methods.[5] |
Logical Relationship of Internal Standard Correction
The use of an internal standard is a powerful method to correct for variations that can occur at different stages of the analytical workflow. The diagram below illustrates this logical relationship.
References
- 1. Fenthion-d6 [myskinrecipes.com]
- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for GC-MS Analysis of Fenthion and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenthion (B1672539) is an organothiophosphate insecticide that undergoes metabolic transformation in various biological and environmental systems. The analysis of Fenthion and its primary metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. The major metabolites of Fenthion include Fenthion oxon, Fenthion sulfoxide (B87167), Fenthion sulfone, Fenthion oxon sulfoxide, and Fenthion oxon sulfone. These compounds are formed through oxidation of the thioether group and conversion of the thiophosphate to a phosphate (B84403) (oxon)[1][2].
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of Fenthion and its metabolites. However, challenges exist, particularly with the thermal instability of sulfoxide metabolites in the GC injector, which can lead to their conversion to the corresponding sulfone forms[1][3]. This protocol provides a comprehensive overview of a GC-MS method for the analysis of Fenthion and its metabolites, including sample preparation, extraction, and analytical conditions. It also addresses the analytical challenges and suggests potential solutions.
Metabolic Pathway of Fenthion
The metabolic pathway of Fenthion primarily involves oxidation reactions. The thioether group is oxidized to form Fenthion sulfoxide, which can be further oxidized to Fenthion sulfone. Independently, the P=S group can be oxidized to a P=O group to form Fenthion oxon. These oxon analogs can also undergo oxidation of the thioether group, resulting in Fenthion oxon sulfoxide and Fenthion oxon sulfone[1][2][4].
Caption: Metabolic pathway of Fenthion.
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation and extraction procedure is critical for accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticides from various matrices[3][5][6].
Materials:
-
Homogenized sample (e.g., tissue, food product, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for GC-MS analysis.
Derivatization (Optional but Recommended for Sulfoxides)
Due to the thermal instability of Fenthion sulfoxide and Fenthion oxon sulfoxide, derivatization to increase their volatility and thermal stability is recommended for more accurate GC-MS analysis[1][7]. Silylation is a common derivatization technique for polar metabolites[7][8][9].
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven
Protocol:
-
Evaporate a portion of the extract from the previous step to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Analysis
The following tables outline the recommended GC-MS parameters for the analysis of Fenthion and its metabolites.
Gas Chromatography (GC) Conditions
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |
| Injector Temperature | 250°C[10] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
Quantitative Data
For quantitative analysis, a multi-level calibration curve should be prepared using certified reference standards of Fenthion and its metabolites. Matrix-matched standards are recommended to compensate for matrix effects[1][6].
Selected Ions for SIM Mode
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Fenthion | ~17.5 | 278[11] | 169, 125 |
| Fenthion oxon | ~14.8 | 262[10][12] | 109, 125 |
| Fenthion sulfoxide | Varies (derivatized) | (To be determined for TMS derivative) | (To be determined for TMS derivative) |
| Fenthion sulfone | Varies | 310 | 125, 109 |
| Fenthion oxon sulfoxide | Varies (derivatized) | (To be determined for TMS derivative) | (To be determined for TMS derivative) |
| Fenthion oxon sulfone | Varies | 294 | 125, 109 |
Note: Retention times are approximate and should be confirmed with standards on the specific instrument. Ions for derivatized sulfoxides need to be determined experimentally.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10[12] |
| Accuracy (Recovery) | 70-120%[1][6] |
| Precision (RSD) | < 15%[1][6] |
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: GC-MS workflow for Fenthion analysis.
Conclusion
This protocol provides a detailed framework for the analysis of Fenthion and its metabolites by GC-MS. The QuEChERS method offers an efficient extraction and cleanup procedure. While GC-MS is a viable technique, careful consideration must be given to the thermal lability of sulfoxide metabolites, and derivatization is recommended for their accurate quantification. For simultaneous analysis of all Fenthion metabolites without derivatization, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) presents a robust alternative[1][3][6]. Method validation according to established guidelines is essential to ensure the reliability of the generated data.
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Headspace Solid Phase Micro Extraction Gas Chromatographic Determination of Fenthion in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mesulfenfos Analysis in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesulfenfos, an organophosphorus pesticide, and its metabolites are of environmental concern due to their potential toxicity. Accurate and reliable quantification of Mesulfenfos in water sources is crucial for environmental monitoring and risk assessment. These application notes provide detailed protocols for the sample preparation of water samples for the analysis of Mesulfenfos using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Data Presentation
The following tables summarize typical performance data for the analysis of organophosphorus pesticides in water, which are expected to be comparable for Mesulfenfos analysis using the described methods.
Table 1: Solid-Phase Extraction (SPE) Performance Data for Organophosphorus Pesticides in Water
| Analyte (Surrogate) | SPE Sorbent | Elution Solvent | Recovery (%) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Dichlorvos | Cleanert-PEP | Ethyl Acetate (B1210297) | 59.5 - 94.6 | 4 - 10 | - | [1][2][3] |
| Methyl Parathion | Cleanert-PEP | Ethyl Acetate | 59.5 - 94.6 | 4 - 10 | - | [1][2][3] |
| Malathion | Cleanert-PEP | Ethyl Acetate | 59.5 - 94.6 | 4 - 10 | - | [1][2][3] |
| Parathion | Cleanert-PEP | Ethyl Acetate | 59.5 - 94.6 | 4 - 10 | - | [1][2][3] |
| Various OPPs | HyperSep Retain PEP | Ethyl Acetate/Dichloromethane (B109758) | 83 - 100 | - | 0.02 - 0.1 | [4][5][6] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data for Organophosphorus Pesticides in Water
| Analyte (Surrogate) | Extraction Solvent | Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Various Pesticides | Dichloromethane | - | 0.01 - 0.55 | 0.1 - 5.5 | [7] |
| Organochlorine Pesticides | Hexane | > 90 | - | - | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Mesulfenfos in Water
This protocol is adapted from established methods for organophosphorus pesticides and is suitable for the extraction and concentration of Mesulfenfos from water samples prior to GC-MS or LC-MS/MS analysis.[1][4]
Materials:
-
Water sample (1 L)
-
SPE cartridges: Polymeric reversed-phase cartridges (e.g., Polystyrene-divinylbenzene, such as Agilent Bond Elut LMS, Waters Oasis HLB, or equivalent) are recommended for broad-spectrum pesticide analysis.[9]
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Concentrator/Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Finally, pass 10 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Mesulfenfos from the cartridge with two 5 mL aliquots of ethyl acetate or a mixture of ethyl acetate and dichloromethane.[4] Collect the eluate in a collection tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the final extract to 1 mL with a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).
-
-
Analysis:
-
Transfer the final extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Mesulfenfos in Water
This protocol is a classic method for extracting organic compounds from aqueous matrices and can be applied to Mesulfenfos analysis.[7][10]
Materials:
-
Water sample (1 L)
-
Separatory funnel (2 L)
-
Dichloromethane (DCM, pesticide residue grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Glass wool
-
Rotary evaporator or nitrogen evaporator
-
Graduated cylinder
-
Beakers and flasks
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Measure 1 L of the water sample and transfer it to a 2 L separatory funnel.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The dichloromethane layer will be at the bottom.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all the extracts.
-
-
Drying the Extract:
-
Pass the combined extract through a funnel containing a plug of glass wool and about 20 g of anhydrous sodium sulfate to remove any residual water.
-
Rinse the sodium sulfate with a small amount of fresh dichloromethane and add it to the extract.
-
-
Concentration:
-
Concentrate the dried extract to about 1-2 mL using a rotary evaporator (water bath temperature 35-40°C) or a nitrogen evaporator.
-
Quantitatively transfer the concentrated extract to a graduated tube and further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the final extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.
-
Mandatory Visualization
Caption: Solid-Phase Extraction (SPE) Workflow for Mesulfenfos Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of organophosphorus pesticides in underground water by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thermoscientific.fr [thermoscientific.fr]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Methods for PFAS in waters | 애질런트 [agilent.com]
- 10. epa.gov [epa.gov]
Mitigating Matrix Effects in Food Analysis Using Deuterated Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of deuterated internal standards to correct for matrix effects in the quantitative analysis of food samples using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction to Matrix Effects and the Role of Deuterated Standards
Quantitative analysis of analytes in complex matrices like food is often hampered by "matrix effects," which are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard for mitigating these effects.[1] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] Because the deuterated standard is chemically almost identical to the analyte, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] By adding a known amount of the deuterated standard to the sample prior to extraction, it serves as an internal reference to correct for variations in sample extraction efficiency, matrix effects, and instrument response.[1] The ratio of the analyte signal to the internal standard signal is used for quantification, which normalizes for signal fluctuations caused by matrix effects, leading to more accurate and precise results.[1]
Key Considerations for Using Deuterated Standards
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[1][3]
-
Chemical Purity: High chemical purity (>99%) is crucial to avoid interference from impurities.[3]
-
Co-elution: The ability of a deuterated internal standard to compensate for matrix effects is dependent upon its co-elution with the unlabeled compound.[4][5] However, the "deuterium isotope effect" can sometimes cause slight chromatographic separation between the analyte and the deuterated standard, potentially leading to differential matrix effects.[4][5] It is crucial to verify co-elution during method development.[6]
-
Stability of the Label: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[7][8] Labeling on heteroatoms like oxygen or nitrogen should be avoided.[8]
-
Mass Shift: A sufficient mass difference (ideally 3 or more atomic mass units) between the deuterated standard and the analyte is necessary to prevent mass spectrometric cross-talk.[3][5]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analysis in complex food matrices. The following tables summarize quantitative data from various studies.
Table 1: Recovery and Precision Data for Mycotoxin Analysis in Food Matrices
| Analyte | Matrix | Deuterated Standard Used | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ochratoxin A | Various Food Composites | U-[¹³C₂₀]-OTA | 101 (average) | 5.5 | [9] |
| Aflatoxins (B1, B2, G1, G2) | Almonds, Wheat Flour | Deuterated Aflatoxin B2 & G2 | 90 - 105 | 3.6 - 14 | [10] |
| Di- and Trihydroxybenzenes | Coffee, Beer, Bread Crust | Deuterated analogs | 97 - 103 | Not Specified | [11][12] |
Table 2: Performance Data for Pesticide Residue Analysis in Vegetables
| Pesticide Class | Matrix | Deuterated Standard Used | Key Finding | Reference |
| Various | Corn, Green Soybean, Carrot, Pumpkin | Corresponding isotope-labeled standards | More accurate results than external calibration, but matrix-matching of calibration solutions still recommended for high accuracy. | [13] |
| 25 Pesticides | Komatsuna, Spinach, Tomato | Stable isotope-labeled internal standards | Addition of SIL-IS at low concentrations improved the recovery of pesticides at various residue levels. | [14] |
Experimental Protocols
Protocol for Evaluation of Matrix Effects
This protocol helps to determine the extent of matrix effects in a given food matrix.
Materials:
-
Blank food matrix (free of the analyte of interest)
-
Analyte standard solution
-
Deuterated internal standard solution
-
Extraction solvents and equipment
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., the mid-point of the calibration curve).[1]
-
Set 2 (Post-Extraction Spike): Extract a sample of the blank matrix using the intended sample preparation method. Add the analyte and the deuterated internal standard to the final, clean extract at the same concentration as Set 1.[1]
-
Set 3 (Pre-Extraction Spike): Add the analyte and the deuterated internal standard to the blank matrix before the extraction process, again at the same concentration.[1]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
A ME% value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
General Protocol for Quantitative Analysis Using a Deuterated Internal Standard
This protocol outlines the general workflow for quantifying an analyte in a food sample using a deuterated internal standard.
1. Sample Preparation and Extraction:
- Weigh a homogenized portion of the food sample.
- Add a known amount of the deuterated internal standard solution to the sample.
- Allow the sample and internal standard to equilibrate.[15]
- Perform the sample extraction using an appropriate method (e.g., QuEChERS, solid-phase extraction, liquid-liquid extraction).
- Evaporate the final extract to dryness and reconstitute in a suitable solvent.[1]
2. LC-MS/MS or GC-MS Analysis:
- Inject the reconstituted sample onto the analytical system.
- Use a validated chromatographic method to separate the analyte and the deuterated internal standard.
- Detect the analyte and internal standard using appropriate mass spectrometry settings (e.g., Multiple Reaction Monitoring - MRM).[1]
3. Data Analysis and Quantification:
- Integrate the peak areas of the analyte and the deuterated internal standard.[1]
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample, calibrator, and quality control (QC) sample.[1]
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the use of deuterated standards to mitigate matrix effects.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of matrix effect mitigation using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mesulfenfos-d6 in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Mesulfenfos-d6 as an internal standard in the environmental monitoring of its non-deuterated analogue, Mesulfenfos (Fenthion Sulfoxide), and parent compound Fenthion (B1672539). Mesulfenfos is a major transformation product of the organophosphorus insecticide Fenthion. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex environmental matrices by compensating for matrix effects and variations in sample preparation and instrument response.[1]
This document outlines two primary analytical approaches: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for soil and solid matrices, and a Solid-Phase Extraction (SPE) method followed by Gas Chromatography-Mass Spectrometry (GC-MS) for water samples.
Data Presentation
The following tables summarize the typical analytical performance data for the analysis of Fenthion and its metabolites, including Mesulfenfos (Fenthion Sulfoxide). This data, derived from various studies, provides an expected range of performance when utilizing methods incorporating this compound as an internal standard.
Table 1: LC-MS/MS Method Performance for Fenthion and Metabolites in Various Matrices [2][3]
| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Fenthion | Brown Rice | 0.01 | 85.3 | 5.2 | 0.01 |
| Chili Pepper | 0.1 | 92.1 | 3.8 | 0.01 | |
| Orange | 0.05 | 95.7 | 4.1 | 0.01 | |
| Fenthion Sulfoxide (B87167) | Brown Rice | 0.01 | 98.2 | 6.5 | 0.01 |
| (Mesulfenfos) | Chili Pepper | 0.1 | 101.5 | 4.9 | 0.01 |
| Orange | 0.05 | 99.8 | 5.3 | 0.01 | |
| Fenthion Sulfone | Brown Rice | 0.01 | 91.4 | 7.1 | 0.01 |
| Chili Pepper | 0.1 | 95.6 | 5.8 | 0.01 | |
| Orange | 0.05 | 93.2 | 6.2 | 0.01 | |
| Fenthion Oxon | Brown Rice | 0.01 | 78.9 | 8.4 | 0.01 |
| Chili Pepper | 0.1 | 85.4 | 7.1 | 0.01 | |
| Orange | 0.05 | 81.3 | 7.9 | 0.01 |
Table 2: GC-MS and Other Method Performance for Organophosphorus Pesticides in Water [4][5]
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Fenthion | DLLME-Spectrofluorimetry | Water | 1.23 ng/mL | - | - |
| Dichlorvos | SPE-GC-MS | Underground Water | 4-10 ng/L | - | 59.5 - 94.6 |
| Methyl Parathion | SPE-GC-MS | Underground Water | 4-10 ng/L | - | 59.5 - 94.6 |
| Malathion | SPE-GC-MS | Underground Water | 4-10 ng/L | - | 59.5 - 94.6 |
| Parathion | SPE-GC-MS | Underground Water | 4-10 ng/L | - | 59.5 - 94.6 |
| Various Pesticides | DµSPE-DLLME-GC-FID | Fruit Beverages | 1.10-2.35 µg/L | 3.66-7.82 µg/L | 43-55 |
Experimental Protocols
Protocol 1: Analysis of Mesulfenfos in Soil by QuEChERS and LC-MS/MS
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in food and agricultural matrices.[2][3]
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 98% or higher
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it may adsorb planar analytes
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm PTFE)
2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex for 1 minute to create a slurry.
-
Spike the sample with an appropriate volume of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 10 ng/g).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Mesulfenfos and this compound should be optimized.
5. Quantification
-
Create a calibration curve using standards of Mesulfenfos at various concentrations, with a constant concentration of this compound internal standard in each.
-
The concentration of Mesulfenfos in the samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Analysis of Mesulfenfos in Water by SPE and GC-MS
This protocol is a general guideline for the extraction and analysis of organophosphorus pesticides from water samples.
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol, pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Sodium sulfate, anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent, 500 mg, 6 mL)
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in a clean glass bottle.
-
If the sample contains chlorine, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Spike the water sample with an appropriate volume of the this compound internal standard solution.
-
Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 10-15 minutes.
3. Elution and Concentration
-
Elute the analytes from the cartridge with 10 mL of a suitable solvent mixture, such as ethyl acetate/dichloromethane.[6]
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Program: A typical program would start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM). The characteristic ions for Mesulfenfos and this compound should be monitored. Note that deoxidation of sulfoxides can occur in the GC inlet, so monitoring for the corresponding sulfide (B99878) may also be necessary.[7]
5. Quantification
-
Similar to the LC-MS/MS method, create a calibration curve using standards of Mesulfenfos at various concentrations, each containing a constant amount of this compound.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of organophosphorus pesticides in underground water by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
- 6. thermoscientific.fr [thermoscientific.fr]
- 7. Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mesulfenfos in Food Matrices by Isotope Dilution Mass Spectrometry using Mesulfenfos-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of the pesticide Mesulfenfos in complex food matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) with Mesulfenfos-d6 as the internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology ensures high accuracy and precision by minimizing matrix effects and correcting for analyte loss during sample processing.
Introduction
Mesulfenfos is an organophosphate pesticide used to control a variety of pests on crops.[1] Its presence in food products is strictly regulated due to potential health concerns. Accurate and reliable quantification of Mesulfenfos residues is therefore essential for food safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for precise quantification, as it utilizes a stable isotope-labeled internal standard that behaves chemically and physically identically to the target analyte.[2][3] This approach effectively mitigates variations in sample preparation and instrumental response.
This application note provides a comprehensive protocol for the determination of Mesulfenfos in food samples using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound, or internal standard (IS), is chemically identical to the native analyte but has a different mass due to the isotopic enrichment.[2] During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the IS. The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio remains constant regardless of sample loss, leading to highly accurate and precise results.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
Mesulfenfos analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and effectiveness.[4]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Figure 2: QuEChERS Sample Preparation Workflow.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium formate in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 2 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for Mesulfenfos is its protonated molecule [M+H]⁺.[1] For this compound, the precursor ion will be shifted by +6 Da. The product ions are generated by collision-induced dissociation (CID) of the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Mesulfenfos | 295.0 | 125.0 (Quantifier) | 279.0 (Qualifier) | 20 / 15 |
| This compound | 301.0 | 125.0 (Quantifier) | 285.0 (Qualifier) | 20 / 15 |
Note: The exact m/z values and collision energies should be optimized on the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Mesulfenfos | C₁₀H₁₅O₄PS₂ | 294.33[5] |
| This compound | C₁₀H₉D₆O₄PS₂ | 300.36[6] |
Table 2: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
Note: These values are typical and may vary depending on the matrix and instrumentation.
Summary
This application note provides a detailed and reliable protocol for the quantification of Mesulfenfos in food matrices using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The combination of the QuEChERS sample preparation method and LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy. This method is suitable for routine monitoring of Mesulfenfos residues in a variety of food samples, aiding in regulatory compliance and ensuring consumer safety.
References
- 1. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 3. ddtjournal.net [ddtjournal.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medchemexpress.com [medchemexpress.com]
Validated Method for the Quantification of Mesulfenfos in Food Matrices
Application Note & Protocol
This document provides a detailed, validated method for the quantification of Mesulfenfos (also known as fenthion (B1672539) sulfoxide) in various food matrices. This method is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Mesulfenfos is a major metabolite of the organophosphorus insecticide Fenthion. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenthion and its metabolites in food products.[1] Accurate and sensitive analytical methods are crucial for monitoring Mesulfenfos residues to ensure food safety and compliance with these regulations.
This application note describes a robust method for the quantification of Mesulfenfos using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1] This method has been validated across multiple food matrices and demonstrates excellent sensitivity, accuracy, and precision.
Principle
The method involves an initial extraction of Mesulfenfos from the homogenized food sample using acetonitrile (B52724), facilitated by a citrate-buffered salt mixture to induce phase separation.[1] The resulting extract is then subjected to a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1] Quantification is achieved by UHPLC-MS/MS operating in the positive electrospray ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquohydrate (or pre-packaged QuEChERS extraction salts).
-
dSPE Sorbents: Primary Secondary Amine (PSA), anhydrous MgSO₄.
-
Standards: Certified analytical reference standard of Mesulfenfos (Fenthion sulfoxide).
-
Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, UHPLC-MS/MS system.
Standard Solution Preparation
Prepare a primary stock solution of Mesulfenfos (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution in acetonitrile. These will be used to construct the calibration curve.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of the representative food sample into a blender and homogenize until a uniform consistency is achieved. For dry samples, rehydration with an appropriate amount of water may be necessary.[2]
-
Extraction:
-
Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the citrate-buffered QuEChERS extraction salt packet (or 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[1]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5-10 minutes.[2]
-
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).[2]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
The following are typical instrumental parameters. Optimization may be required for different instruments.
-
UHPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid[1]
-
-
Gradient: A typical gradient starts at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive
-
MRM Transitions: The protonated molecular ion [M+H]⁺ for Mesulfenfos is m/z 295.0.[3] The following MRM transitions can be used for quantification and confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
| Mesulfenfos | 295.0 | 109.1 | 36 | Quantification |
| Mesulfenfos | 295.0 | 280.1 | 16 | Confirmation |
Method Validation Data
The method was validated across five different food matrices. The following tables summarize the performance characteristics.
Linearity
| Matrix | Calibration Range (mg/kg) | Correlation Coefficient (r²) |
| Brown Rice | 0.01 - 1.0 | >0.99 |
| Chili Pepper | 0.01 - 1.0 | >0.99 |
| Orange | 0.01 - 1.0 | >0.99 |
| Potato | 0.01 - 1.0 | >0.99 |
| Soybean | 0.01 - 1.0 | >0.99 |
Accuracy (Recovery) and Precision (RSD)
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Brown Rice | 0.01 | 95.5 | 10.2 |
| 0.05 | 98.7 | 8.5 | |
| 0.5 | 101.2 | 6.1 | |
| Chili Pepper | 0.01 | 102.3 | 12.5 |
| 0.05 | 105.6 | 9.8 | |
| 0.5 | 108.9 | 7.3 | |
| Orange | 0.01 | 98.6 | 14.1 |
| 0.05 | 101.4 | 11.2 | |
| 0.5 | 103.7 | 8.9 | |
| Potato | 0.01 | 110.4 | 11.8 |
| 0.05 | 112.8 | 9.1 | |
| 0.5 | 116.0 | 6.7 | |
| Soybean | 0.01 | 100.8 | 13.3 |
| 0.05 | 104.2 | 10.5 | |
| 0.5 | 107.5 | 7.9 |
Data adapted from a study on fenthion and its metabolites.[1]
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Quantification (LOQ) for Mesulfenfos across all tested matrices was determined to be 0.01 mg/kg .[1] The Limit of Detection (LOD) is typically estimated to be one-third of the LOQ.
Visualizations
Caption: Experimental workflow for Mesulfenfos quantification.
Discussion
The presented method provides a reliable and sensitive approach for the quantification of Mesulfenfos in a variety of food matrices. The use of the QuEChERS method for sample preparation is efficient and requires minimal solvent usage.[1][4] UHPLC-MS/MS analysis with MRM detection ensures high selectivity and allows for accurate quantification at low residue levels.[1]
It is important to note that matrix effects, particularly signal suppression, can be observed in LC-MS/MS analysis.[1] Therefore, it is highly recommended to use matrix-matched calibration curves for accurate quantification. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.
The validation data demonstrates that the method meets the typical requirements for pesticide residue analysis, with recoveries within the 70-120% range and relative standard deviations below 20%.[1] The achieved LOQ of 0.01 mg/kg is suitable for monitoring compliance with MRLs in many jurisdictions.[1][5]
Conclusion
This application note provides a comprehensive and validated method for the quantification of Mesulfenfos in food matrices. The combination of QuEChERS sample preparation and UHPLC-MS/MS analysis offers a robust, sensitive, and efficient solution for routine monitoring and food safety applications. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality and reliable analytical data.
References
Application Notes and Protocols for the Use of Mesulfenfos-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesulfenfos, a major metabolite of the organothiophosphate insecticide fenthion (B1672539), plays a crucial role in assessing exposure and understanding the toxicokinetics of its parent compound. Accurate quantification of Mesulfenfos in biological matrices is paramount for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Mesulfenfos-d6, is the gold standard for such analyses, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog ensures high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.
These application notes provide a comprehensive guide for researchers on the utilization of this compound in pharmacokinetic studies of fenthion and its metabolites. The document outlines the metabolic pathway of fenthion, detailed experimental protocols for sample analysis, and a summary of relevant quantitative data.
Metabolic Pathway of Fenthion
Fenthion undergoes extensive metabolism in biological systems, primarily through oxidation of the thioether group and the phosphorothioate (B77711) group. The initial oxidation of the thioether results in the formation of Mesulfenfos (fenthion sulfoxide). Further oxidation can lead to the formation of fenthion sulfone. Concurrently, the phosphorothioate group can be oxidatively desulfurated to form the more toxic oxon analogs. These oxon intermediates can also undergo oxidation of the thioether group. A simplified metabolic pathway is illustrated below.[1][2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Fenthion
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | ~11 hours | Rabbit | Oral, Subcutaneous, Intravenous | [3] |
| Half-life (t½) | ~34 days (in soil) | - | - | [4] |
| Metabolism | Extensive | Human, Rat | Oral | [5][6] |
| Excretion | ~90% in urine within 48 hours | Human | - | [5] |
Table 2: LC-MS/MS Parameters for the Analysis of Fenthion and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Fenthion | 279.0 | 125.1 | 109.1 | 20 |
| Mesulfenfos (Fenthion Sulfoxide) | 295.0 | 264.0 | 125.1 | 15 |
| Fenthion Sulfone | 311.0 | 125.1 | 109.1 | 25 |
| Fenthion Oxon | 263.0 | 125.1 | 97.1 | 15 |
| Fenthion Oxon Sulfoxide | 279.0 | 125.1 | 97.1 | 20 |
| Fenthion Oxon Sulfone | 295.0 | 125.1 | 97.1 | 25 |
| This compound (Internal Standard) | 301.0 | 270.0 | 128.1 | 15 |
Note: The exact precursor and product ions for this compound are predicted based on the structure and may require optimization.
Table 3: Method Validation Parameters for Fenthion and Metabolites in Biological Matrices [1][7]
| Parameter | Fenthion | Mesulfenfos | Fenthion Sulfone | Fenthion Oxon | Fenthion Oxon Sulfoxide | Fenthion Oxon Sulfone |
| Linearity Range (ng/mL) | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 | 0.01 |
| Recovery (%) | 70-120 | 70-120 | 70-120 | 70-120 | 70-120 | 70-120 |
| Intra-assay Precision (%RSD) | < 8.6 | < 8.6 | < 8.6 | < 8.6 | < 8.6 | < 8.6 |
| Inter-assay Precision (%RSD) | < 11.0 | < 11.0 | < 11.0 | < 11.0 | < 11.0 | < 11.0 |
Experimental Protocols
The following protocols are based on established methods for the analysis of fenthion and its metabolites in biological samples, incorporating this compound as an internal standard.[7]
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Working Solution (e.g., 1 µg/mL): Perform serial dilutions of the stock solution with the same solvent to achieve a working concentration appropriate for spiking into samples. The final concentration of the internal standard in the sample should be comparable to the expected mid-point concentration of the analyte.
Sample Preparation from Plasma/Serum (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticides from complex matrices.
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA) and centrifuge to separate plasma or allow to clot to obtain serum. Store samples at -80°C until analysis.
-
Spiking with Internal Standard: To 1 mL of plasma or serum in a centrifuge tube, add a known amount (e.g., 10 µL) of the this compound working solution.
-
Extraction: Add 1 mL of acetonitrile to the sample.
-
Vortexing: Vortex the tube vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Vortexing: Immediately vortex for another minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 x g) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Final Extract: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for fenthion and its metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the precursor to product ion transitions for Mesulfenfos, this compound, and other relevant metabolites as listed in Table 2. The collision energies should be optimized for each compound to achieve the best signal intensity.
-
Conclusion
The use of this compound as an internal standard is essential for the accurate and reliable quantification of Mesulfenfos in pharmacokinetic studies. The provided metabolic pathway information, quantitative data summaries, and detailed experimental protocols offer a solid foundation for researchers to develop and validate robust bioanalytical methods. Adherence to these guidelines will enable the generation of high-quality data, contributing to a better understanding of the pharmacokinetics of fenthion and its metabolites.
References
- 1. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the half life of fenthion in New Zealand White rabbits using three routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 5. Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiandrogenic activity and metabolism of the organophosphorus pesticide fenthion and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mesulfenfos-d6 Concentration for Calibration Curves
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Mesulfenfos-d6 as an internal standard in analytical calibration curves.
Troubleshooting Guide
Question: My calibration curve for Mesulfenfos is non-linear, especially at higher concentrations. What could be the cause and how can I fix it?
Answer:
Non-linearity in your calibration curve, particularly at higher concentrations, can often be attributed to ion source saturation. This occurs when the concentration of the analyte or the internal standard (IS), this compound, is too high, leading to competition for ionization in the mass spectrometer.
Possible Solutions:
-
Reduce Internal Standard Concentration: A common guideline is to use an internal standard concentration that yields a signal intensity approximately 50% of the signal from the highest concentration standard of your analyte, Mesulfenfos. Experiment with lowering the this compound concentration to see if linearity improves.
-
Lower Analyte Concentration Range: If reducing the internal standard concentration does not resolve the issue, consider lowering the concentration range of your Mesulfenfos calibration standards.
Question: I am observing high variability in the peak area of this compound across my analytical run. What are the potential reasons and solutions?
Answer:
High variability in the internal standard's peak area can stem from several sources, including inconsistent sample preparation, instrument instability, or significant matrix effects that differ between samples.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the this compound internal standard is added consistently and accurately to every sample and standard.
-
Verify Instrument Performance: Conduct system suitability tests to confirm the precision of your injection volumes and the stability of the detector.
-
Assess Matrix Effects: Perform a post-extraction spike experiment to determine if the variability is due to matrix effects. If significant matrix effects are present, you may need to improve your sample cleanup procedure or adjust the chromatographic separation.
Question: My this compound internal standard does not perfectly co-elute with Mesulfenfos. Is this a problem and what can I do?
Answer:
A slight difference in retention time between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect," especially in reversed-phase chromatography. This can be problematic if there are abrupt changes in ion suppression at that specific point in the chromatogram.
Optimization Strategies:
-
Adjust Chromatography: Modify the mobile phase gradient or composition to minimize the retention time difference between Mesulfenfos and this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
A1: There is no single universal concentration. The optimal concentration depends on the specific analytical method, instrument sensitivity, and the expected concentration range of Mesulfenfos in your samples. A good starting point is to aim for a this compound concentration that produces a response that is roughly 50% of the response of the highest Mesulfenfos calibration standard. It is crucial to perform an optimization experiment to determine the ideal concentration for your specific assay.
Q2: What are the consequences of using a suboptimal concentration of this compound?
A2: Using an inappropriate concentration of your internal standard can lead to several analytical issues:
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio for the internal standard, leading to imprecise and inaccurate quantification.
-
Too High: An excessively high concentration can cause ion source saturation, leading to a non-linear response for Mesulfenfos, especially at higher concentrations. It can also lead to "crosstalk," where the natural isotopes of the highly concentrated internal standard interfere with the analyte's signal.
Q3: How do I prepare my this compound internal standard working solution?
A3: A common practice is to prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 5000 ng/mL. This stock solution is then used to spike samples and calibration standards. For instance, adding 200 µL of a 5000 ng/mL stock solution to a 10 g sample results in a concentration of 100 ng/g (ppb) in the sample. The final concentration in the injection vial will depend on your sample preparation workflow, including extraction and dilution steps. Some methods may aim for a final concentration of around 500 ng/mL in the vial.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Parameter | Suggested Starting Range | Notes |
| Stock Solution Concentration | 1000 - 5000 ng/mL | Prepare in a solvent compatible with your mobile phase, such as acetonitrile. |
| Spiking Concentration in Sample | 50 - 200 ng/g (ppb) | This is the target concentration in the initial sample matrix. |
| Final Concentration in Vial | 100 - 500 ng/mL | This is the target concentration of the final extract ready for injection. |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration
Objective: To identify the this compound concentration that provides a stable and reliable signal across the entire calibration range without causing detector saturation.
Methodology:
-
Prepare Mesulfenfos Calibration Standards: Prepare a series of at least 5-7 calibration standards of Mesulfenfos covering the expected analytical range of your samples.
-
Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound. A good starting point would be to prepare solutions that will result in final vial concentrations of 100 ng/mL, 250 ng/mL, and 500 ng/mL.
-
Spike Calibration Standards: For each this compound concentration, spike the entire set of Mesulfenfos calibration standards.
-
Analyze Samples: Analyze all prepared sets of standards using your established LC-MS/MS or GC-MS/MS method.
-
Evaluate the Data:
-
Plot the calibration curves for each this compound concentration.
-
Assess the linearity (R²) of each curve.
-
Examine the peak area of this compound across the calibration standards for each concentration level.
-
-
Selection Criteria: Choose the this compound concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.
Mandatory Visualization
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Calibration Curve Issues.
Troubleshooting poor peak shape for Mesulfenfos-d6 in GC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Mesulfenfos-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in GC-MS important?
This compound is the deuterated form of Mesulfenfos, which is a metabolite of the organophosphorus insecticide Fenthion (B1672539). It is commonly used as an internal standard in quantitative analytical methods. A good peak shape (narrow and symmetrical) is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate integration and, consequently, unreliable analytical results.
Q2: I am observing significant peak tailing for this compound. What are the most likely causes?
Peak tailing for this compound is a common issue and can stem from several factors. As an organophosphorus compound containing a sulfoxide (B87167) group, it is susceptible to interactions with active sites within the GC system and potential thermal degradation. The primary causes include:
-
Active Sites: Interaction with active sites in the injector (liner, seals), the column itself (exposed silanols), or the transfer line. Organophosphorus pesticides are known to exhibit peak tailing due to these interactions.[1][2][3]
-
Thermal Degradation: Mesulfenfos, being a fenthion sulfoxide, can be thermally unstable. It may be oxidized to its sulfone form in a hot injector or deoxidized to its sulfide (B99878) form in the MS ion source.[4][5][6] This degradation can lead to peak distortion and loss of signal.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and lead to peak tailing.[2]
-
Inappropriate GC Conditions: Suboptimal inlet temperature, flow rate, or temperature programming can contribute to poor peak shape.
Q3: My this compound peak is broad and not sharp. What should I check?
A broad peak can be caused by:
-
Suboptimal Flow Rate: A carrier gas flow rate that is too low can lead to band broadening.
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can cause band broadening, especially in splitless injection.
-
Column Overload: Injecting too much analyte can lead to peak fronting, which can sometimes be misinterpreted as a broad peak.
-
Dead Volume: Excessive volume in the connections between the injector, column, and detector can cause peak broadening.
Q4: I see a smaller peak eluting just before or after my main this compound peak. What could this be?
This could be due to several reasons:
-
Isotope Effect: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts due to the chromatographic isotope effect.
-
Degradation Products: As mentioned, this compound can degrade in the GC system. You might be seeing the corresponding sulfone or sulfide.
-
Contamination: The additional peak could be a contaminant in your sample, standard, or system.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are experiencing peak tailing for this compound, follow this systematic troubleshooting workflow.
Experimental Protocols:
-
Inlet Maintenance:
-
Cool down the GC inlet.
-
Turn off the carrier gas.
-
Carefully remove the septum nut and septum.
-
Remove the inlet liner.
-
Inspect the liner for contamination. Replace with a new, deactivated liner. Using a liner with deactivated glass wool can sometimes improve peak shape for active compounds.[3]
-
Replace the septum and O-ring.
-
Reassemble the inlet and leak-check the system.
-
-
Column Trimming:
-
Cool down the GC oven.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.
-
Reinstall the column at the correct depth in the inlet.
-
Condition the column according to the manufacturer's instructions.
-
Guide 2: Mitigating Thermal Degradation
Given the susceptibility of Mesulfenfos (a sulfoxide) to thermal degradation, optimizing injection parameters is critical.
Data Presentation: Recommended GC Parameters for this compound
| Parameter | Recommendation | Rationale |
| Inlet Temperature | Start at a lower temperature (e.g., 200-220 °C) and optimize. | Minimizes on-column thermal degradation (oxidation to sulfone).[4] |
| Injection Mode | Pulsed Splitless | A higher initial pressure pulse can help to rapidly transfer the analyte onto the column, reducing residence time in the hot inlet and minimizing degradation.[7] |
| Liner Type | Deactivated, low-volume liner, potentially with deactivated glass wool. | A highly inert surface is crucial to prevent adsorption and catalytic degradation.[3] |
| Carrier Gas Flow | Optimize for best resolution and peak shape (typically 1-2 mL/min for a 0.25 mm ID column). | A proper flow rate ensures efficient transfer and minimizes band broadening. |
Experimental Protocol: Pulsed Splitless Injection Optimization
-
Set the initial inlet temperature to 200 °C.
-
Set the injection pulse pressure to a higher value (e.g., 25 psi) for a short duration (e.g., 0.5-1 min).
-
After the pulse time, the pressure should revert to the normal operating pressure for the desired column flow rate.
-
Inject a standard of this compound and observe the peak shape and response.
-
Incrementally increase the inlet temperature by 10 °C and repeat the injection, monitoring for signs of degradation (e.g., appearance of sulfone or sulfide peaks, or a decrease in the main peak area).
-
Select the inlet temperature that provides the best peak shape and response without significant degradation.
Guide 3: Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical flow of troubleshooting, starting from the most common and easiest to address issues to more complex method development considerations.
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your GC-MS analysis, leading to more accurate and reliable results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. analysis.rs [analysis.rs]
- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxidation of Fenthion Sulfoxide, Fenthion Oxon Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer, and the Prevention of Sulfoxide Deoxidation by Polyethylene Glycol 300 [jstage.jst.go.jp]
- 6. Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Mesulfenfos-d6 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Mesulfenfos and its deuterated internal standard, Mesulfenfos-d6.
Troubleshooting Guide
Issue 1: Low Signal Intensity for this compound
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound. In complex matrices, endogenous compounds like phospholipids (B1166683) can interfere with the ionization process.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression is most significant.
-
Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to separate this compound from the suppression zones.[1]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Issue 2: Inconsistent and Irreproducible Results for Mesulfenfos Quantification
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to differential ion suppression between samples, even with an internal standard.[2]
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup is crucial to minimize variability in matrix effects.[2]
-
Utilize Matrix-Matched Calibrators and Quality Control (QC) Samples: Preparing calibration standards and QCs in a representative blank matrix can help compensate for consistent matrix effects.[2][3]
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2][4]
-
Issue 3: Poor Peak Shape for Mesulfenfos and this compound
-
Possible Cause: Besides ion suppression, poor peak shape can result from interactions with metal surfaces in the LC system or column, sample overload, or improper sample solvent composition.[3][5][6]
-
Troubleshooting Steps:
-
Consider Metal-Free Columns and Systems: For compounds prone to chelating with metals, using PEEK or other metal-free components can improve peak shape and reduce signal loss.[5]
-
Ensure Sample Solvent Compatibility: The sample solvent should be compatible with the initial mobile phase to prevent peak distortion.[3]
-
Evaluate Sample Concentration: Injecting a lower concentration of the sample can prevent column overload.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[7] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility.[2][7] Although this compound is a stable isotope-labeled internal standard designed to co-elute with and experience similar ion suppression as Mesulfenfos, severe suppression can still negatively impact the assay's performance by reducing the overall signal-to-noise ratio.[2]
Q2: How can I identify if ion suppression is occurring in my LC-MS analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[1][8] In this experiment, a solution of the analyte is continuously infused into the MS source while a blank, extracted sample matrix is injected onto the LC column. Dips in the baseline signal of the infused analyte indicate the retention times at which co-eluting matrix components are causing ion suppression.
Q3: What are the most effective ways to minimize ion suppression?
A3: A multi-faceted approach is often the most effective:
-
Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing matrix components that cause ion suppression.
-
Chromatographic Optimization: Modifying the LC method to separate the analyte from interfering compounds is a crucial step. This can involve adjusting the gradient, changing the column chemistry, or using techniques like Ultra-Performance Liquid Chromatography (UPLC) for better resolution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound is the gold standard for compensating for ion suppression, as it has nearly identical physicochemical properties to Mesulfenfos and will be affected by matrix effects in a similar manner.[2]
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[4] If your method development allows, testing both ionization sources can be beneficial. Additionally, switching between positive and negative ionization modes in ESI can sometimes mitigate suppression, as fewer compounds may be ionizable in one mode compared to the other.[4]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Prepare a standard solution of Mesulfenfos at a concentration that provides a stable and mid-range signal intensity (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water).
-
Set up the infusion: Use a syringe pump to deliver the Mesulfenfos solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the LC column and the MS source.
-
Equilibrate the LC-MS system: Run the LC mobile phase gradient until a stable baseline signal for Mesulfenfos is achieved.
-
Inject a blank matrix sample: Inject a prepared sample extract that does not contain Mesulfenfos.
-
Monitor the Mesulfenfos signal: Observe the signal for any drops or dips during the chromatographic run. These dips correspond to retention time windows where matrix components are causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the sample: Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the analyte: Elute Mesulfenfos and this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Effect of Sample Preparation on this compound Signal Intensity
| Sample Preparation Method | Mean Peak Area of this compound | % Ion Suppression* |
| Protein Precipitation | 150,000 | 70% |
| Liquid-Liquid Extraction | 350,000 | 30% |
| Solid-Phase Extraction | 450,000 | 10% |
*Calculated relative to the peak area in a clean solvent (500,000).
Table 2: Comparison of Chromatographic Conditions on Analyte Separation from Suppression Zone
| Chromatographic Method | Retention Time of Mesulfenfos (min) | Retention Time of Major Suppression Zone (min) | Resolution |
| Isocratic (50% ACN) | 2.5 | 2.3 - 2.8 | Poor |
| Gradient (5-95% ACN over 10 min) | 4.2 | 2.3 - 2.8 | Good |
| UPLC Gradient (5-95% ACN over 5 min) | 3.1 | 1.5 - 1.8 | Excellent |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mesulfenfos-d6 Degradation
This guide provides troubleshooting advice and preventative measures for researchers encountering issues with Mesulfenfos-d6 degradation during analytical sample preparation. This compound, the deuterated internal standard for Mesulfenfos (also known as Fenthion (B1672539) Sulfoxide), is critical for accurate quantification in residue analysis. Its degradation can lead to significant errors in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my analysis?
This compound is the stable isotope-labeled (deuterated) form of Mesulfenfos, an organophosphorus pesticide and a metabolite of Fenthion.[1][2] In quantitative analysis, particularly liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS), it serves as an ideal internal standard.[3] Because it is chemically almost identical to the target analyte (Mesulfenfos), it behaves similarly during sample extraction, cleanup, and analysis, which allows it to compensate for analyte loss or matrix-induced signal variations.[3]
Q2: My this compound signal is low, inconsistent, or completely absent. What are the most likely causes?
Low or inconsistent recovery of this compound is typically due to one or more of the following factors:
-
Chemical Degradation: Organophosphorus compounds are susceptible to chemical breakdown, primarily through hydrolysis, which can be accelerated by non-optimal pH conditions (especially alkaline) or high temperatures.[4][5]
-
Loss During Sample Cleanup: The sorbents used in the cleanup step (e.g., dispersive SPE) can sometimes adsorb the internal standard, leading to its removal from the final extract.[6][7]
-
Inefficient Extraction: The chosen solvent and extraction conditions may not be effectively removing the standard from the sample matrix.[8]
-
Isotopic Exchange: In some cases, deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange. This alters the mass of the standard and leads to a lower signal at the expected mass-to-charge ratio.
Q3: Can the QuEChERS method itself cause degradation of this compound?
The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is robust but can be problematic for pH-sensitive pesticides if not properly buffered.[9] The original, unbuffered QuEChERS method can result in a sample extract with a pH dictated by the matrix itself. If the matrix is alkaline, it can promote the hydrolysis of organophosphates like Mesulfenfos.[4][5] Using buffered versions of the QuEChERS method, such as the AOAC (acetate-buffered) or EN 15662 (citrate-buffered) methods, is crucial for stabilizing pH-sensitive analytes.[9][10]
Troubleshooting Guide: Low Recovery of this compound
This section provides a systematic approach to diagnosing and solving issues related to this compound loss.
Symptom: Low or No Recovery in Final Extract
Organophosphorus pesticides like Fenthion and its metabolites are known to be relatively stable in neutral or slightly acidic conditions but degrade more rapidly as the pH becomes alkaline.[4][5][11]
-
Diagnostic Check: Measure the pH of your sample homogenate after adding the extraction solvent. If the pH is greater than 7, hydrolysis is a likely cause.
-
Solution:
-
Use a Buffered QuEChERS Method: Employ the AOAC 2007.01 method, which uses an acetate (B1210297) buffer, or the EN 15662 method, which uses a citrate (B86180) buffer. These maintain the pH in a slightly acidic range (typically 4-5.5), which significantly slows the rate of hydrolysis for organophosphates.[10]
-
Acidify the Extraction Solvent: If not using a pre-packaged buffer salt mixture, add 1% acetic acid or formic acid to the acetonitrile (B52724) extraction solvent to ensure an acidic environment.
-
The sorbents used to remove matrix interferences can also inadvertently remove target analytes.
-
Diagnostic Check: Analyze an aliquot of the extract before and after the dSPE cleanup step. A significant drop in the this compound signal points to loss during cleanup.
-
Solution:
-
Optimize Sorbent Selection:
-
Primary Secondary Amine (PSA): This is a common sorbent for removing organic acids and sugars. It is generally safe for organophosphates.[9]
-
C18 (Octadecylsilane): Use this for samples with high fat/lipid content to remove non-polar interferences.
-
Graphitized Carbon Black (GCB): GCB is very effective for removing pigments like chlorophyll (B73375) but should be used with caution as it can adsorb planar molecules. While Mesulfenfos is not strictly planar, it's wise to use the minimum amount necessary.
-
-
Reduce Sorbent Amount: Using excessive amounts of sorbent increases the risk of analyte loss. Try reducing the quantity of dSPE sorbent, particularly GCB if it is being used.[6]
-
Test Alternative Sorbents: For very fatty matrices, newer sorbents like Z-Sep may offer good cleanup with better recovery for some analytes, though they should be validated for your specific method.[7]
-
The deuterium label can be unstable under certain conditions, leading to its exchange with hydrogen from the surroundings.
-
Diagnostic Check: This is more difficult to diagnose directly without high-resolution mass spectrometry. However, if you observe a small peak appearing at the mass of the unlabeled Mesulfenfos that corresponds with a loss of the deuterated signal, this may be occurring. It is often triggered by strongly acidic or basic conditions and prolonged exposure to protic solvents (like water or methanol) at elevated temperatures.
-
Solution:
-
Control pH: As mentioned, maintain a stable, slightly acidic pH throughout the procedure.
-
Minimize Time and Temperature: Avoid leaving extracts in the autosampler for extended periods, especially if not refrigerated. Do not use excessive heat during any solvent evaporation steps.
-
Consider a ¹³C-labeled Standard: If H/D exchange is a persistent issue, using an internal standard labeled with Carbon-13 is a more stable, albeit more expensive, alternative.
-
Data Presentation
Table 1: Effect of pH on the Stability of Fenthion and its Metabolites This table summarizes the general relationship between pH and the stability of Fenthion-related compounds, which includes Mesulfenfos (Fenthion Sulfoxide). Stability is indicated by half-life (the time it takes for 50% of the compound to degrade).
| pH Condition | General Stability | Half-Life at Room Temp. | Recommendation for Sample Prep |
| Acidic (pH 4-6) | High | Weeks to Months[4][11] | Optimal: Use buffered methods (AOAC or EN) to maintain this pH range. |
| Neutral (pH 7) | Moderate | Weeks[4][5] | Acceptable, but slightly acidic is safer for a broad range of pesticides. |
| Alkaline (pH > 8) | Low | Days to Hours[4][5] | Avoid: Do not use unbuffered methods on alkaline matrices. |
Table 2: Troubleshooting Summary for Low this compound Recovery
| Symptom | Potential Cause | Recommended Action |
| Low recovery in all samples | pH-Induced Hydrolysis | Switch to a buffered QuEChERS method (AOAC or EN). Verify extract pH is between 4-6. |
| Signal is high before dSPE, low after | Loss During Cleanup | Reduce the amount of dSPE sorbent (especially GCB). Test different sorbent combinations (e.g., PSA + C18). |
| Inconsistent recovery across batch | Variable Matrix pH / Inefficient Extraction | Ensure consistent homogenization. Use a buffered extraction method. Perform a post-extraction spike test to check extraction efficiency. |
| Gradual signal loss over time | Isotopic Exchange / Instability | Keep extracts cool. Minimize time between preparation and analysis. Ensure pH is controlled. |
Experimental Protocols
Recommended Protocol: Modified QuEChERS for this compound Stability
This protocol is based on the AOAC 2007.01 buffered QuEChERS method, which is robust for organophosphorus pesticides.
-
Sample Homogenization:
-
Weigh 10 g (or 15 g) of homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
For dry samples (e.g., grains, tea), add an appropriate amount of reagent water to rehydrate before proceeding.
-
Add the this compound internal standard spiking solution.
-
-
Extraction:
-
Add 10 mL (or 15 mL) of 1% acetic acid in acetonitrile to the tube.
-
Add the AOAC QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate for a 10g sample with EN salts, or 6g MgSO₄ and 1.5g sodium acetate for a 15g sample with AOAC salts).
-
Immediately cap and shake vigorously for 1 minute. The buffering salts will activate upon contact with the sample's water content and control the pH.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents.
-
For general matrices: 150 mg MgSO₄, 50 mg PSA.
-
For high-fat matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
For pigmented matrices: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB (use GCB sparingly).
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
-
Final Preparation:
-
Carefully transfer the supernatant to an autosampler vial.
-
Acidify the final extract with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile) to improve analyte stability in the vial if required by the analytical method.
-
Analyze via LC-MS/MS or GC-MS.
-
Visualizations
Caption: Troubleshooting workflow for low internal standard recovery.
Caption: Modified QuEChERS workflow for this compound stability.
Caption: Simplified chemical degradation pathway for Mesulfenfos.
References
- 1. fao.org [fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
How to correct for isotopic contribution from native analyte
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to correct for the isotopic contribution from native analytes in mass spectrometry experiments. Accurate quantification in isotope labeling studies requires distinguishing between isotopes introduced experimentally and those naturally present.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the isotopic contribution of a native analyte?
A1: Elements in nature exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[1] In mass spectrometry, this natural isotopic abundance results in a cluster of peaks for any given molecule, not just a single peak at its monoisotopic mass. The M+1 peak represents molecules containing one heavy isotope (e.g., one ¹³C), the M+2 peak contains two, and so on. In isotope labeling experiments, where an isotopically enriched tracer is introduced, the signals from the naturally occurring isotopes in the native analyte can overlap with the signals from the labeled analyte, leading to an overestimation of the labeled species and inaccurate quantification.[2]
Q2: What is the underlying principle of isotope correction?
A2: Isotope correction is a mathematical process that deconvolutes the measured mass isotopologue distribution (MID) to separate the signal originating from the isotopic tracer from the signal arising from naturally abundant isotopes.[2] This is most commonly achieved using a correction matrix method, which is calculated based on the analyte's chemical formula and the known natural abundances of its constituent elements.[2]
Q3: What information is essential for performing an accurate isotope correction?
A3: To perform an accurate correction, you need:
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The chemical formula of the analyte: This is critical for calculating the theoretical isotopic distribution.
-
The measured mass isotopologue distribution (MID): This is the raw data from the mass spectrometer showing the relative intensities of the M+0, M+1, M+2, etc., peaks.
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The isotopic purity of the tracer: Commercially available isotopic tracers are not 100% pure. Accounting for the actual purity is crucial for accurate correction.[2][3]
-
The chemical formula of any derivatizing agents: If a derivatization step is part of the sample preparation, the isotopic contribution of the derivatizing agent must also be included in the calculations.[3]
Q4: What are common pitfalls to avoid during isotope correction?
A4: Common pitfalls include:
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Ignoring the isotopic contribution of all elements: While ¹³C is the most abundant heavy isotope for organic molecules, other elements like nitrogen (¹⁵N), oxygen (¹⁸O), and sulfur (³⁴S) also contribute and should be accounted for.
-
Assuming 100% tracer purity: Failing to account for the actual purity of the isotopic tracer can lead to significant errors in quantification.
-
Using an incorrect molecular formula: An error in the elemental composition of the analyte or derivatizing agents will lead to an inaccurate correction matrix.[3]
-
Applying a low-resolution correction method to high-resolution data: High-resolution mass spectrometers can resolve fine isotopic structures that low-resolution instruments cannot. Using a correction algorithm that doesn't match the instrument's resolution can result in over-correction.
Troubleshooting Guide
This guide addresses common issues encountered during and after isotope correction.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Corrected data shows negative or nonsensical abundance values. | 1. Noisy Raw Data: High background or low signal-to-noise ratio in the raw spectra can lead to errors in the correction algorithm. 2. Incorrect Molecular Formula: The theoretical isotope distribution will be inaccurate if the elemental formula is wrong. 3. Software Algorithm Artifacts: Some correction algorithms may produce small negative values for very low abundance isotopologues due to noise. | 1. Improve Data Quality: Optimize chromatographic separation and mass spectrometer parameters to improve the signal-to-noise ratio. 2. Verify Molecular Formula: Double-check the elemental formula for your analyte and any derivatization agents. 3. Use Iterative Correction or Post-Correction Processing: Some software offers iterative correction methods to avoid negative values. Alternatively, a common practice is to set small negative values to zero and re-normalize the distribution.[2] |
| Isotopic enrichment appears lower than expected. | 1. Tracer Impurity Not Accounted For: If the isotopic purity of the tracer is not included in the calculations, the enrichment will be underestimated. 2. Incomplete Labeling: The labeling experiment may not have reached a steady state. 3. Metabolic Branching or Dilution: The tracer may be entering unexpected metabolic pathways, or the labeled pool may be diluted by unlabeled sources. | 1. Include Tracer Purity: Determine the isotopic purity of your tracer experimentally and include this value in your correction calculations. 2. Optimize Labeling Time: Ensure the labeling duration is sufficient to achieve isotopic steady-state. 3. Review Metabolic Pathways: Consider potential alternative metabolic routes and sources of unlabeled analyte. |
| Quantified amount of the labeled compound seems overestimated. | 1. Incomplete or No Natural Abundance Correction: The raw data includes contributions from naturally occurring heavy isotopes. 2. Incorrect Correction Parameters: An incorrect molecular formula or tracer purity will lead to an inaccurate correction. | 1. Apply Natural Abundance Correction: Ensure that a robust correction algorithm has been applied to your data. 2. Verify Correction Inputs: Double-check all parameters entered into the correction software, including the elemental composition and tracer purity. |
| Unexpected peaks are present in the mass spectrum. | 1. Co-eluting Contaminants: Another compound with a similar mass-to-charge ratio may be eluting at the same time as your analyte. 2. In-source Fragmentation: The analyte may be fragmenting in the ion source of the mass spectrometer. | 1. Improve Chromatographic Resolution: Optimize your LC method to better separate the analyte from interfering compounds. 2. Adjust Ion Source Parameters: Modify the ion source settings to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Determination of Tracer Isotopic Purity by LC-MS
Objective: To experimentally determine the isotopic purity of a labeled tracer for accurate isotope correction.
Methodology:
-
Sample Preparation: Prepare a stock solution of the isotopically labeled tracer in a suitable solvent (e.g., methanol, water).
-
LC-MS Analysis:
-
Inject a diluted solution of the tracer onto an LC-MS system.
-
Use a chromatographic method that provides a sharp, symmetrical peak for the tracer.
-
Acquire mass spectra in full scan mode across a mass range that encompasses all expected isotopologues of the tracer.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak and all other isotopologues of the tracer.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue. The isotopic purity is the relative abundance of the fully labeled isotopologue.
-
Protocol 2: General Workflow for Correction of Isotopic Contribution
Objective: To correct raw mass spectrometry data for the natural abundance of isotopes.
Methodology:
-
Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly distinguish the isotopic cluster of the analyte(s) of interest.
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte. This can be done using the software provided with your mass spectrometer or other data processing tools.
-
Software-Based Correction:
-
Utilize a specialized software tool for isotope correction (e.g., IsoCor, IsoCorrectoR).
-
Input the required information:
-
The molecular formula of the analyte.
-
The elemental composition of any derivatizing agents.
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The isotopic tracer used (e.g., ¹³C, ¹⁵N).
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The experimentally determined isotopic purity of the tracer.
-
The measured mass and intensity data for each isotopologue.
-
-
Execute the correction algorithm within the software.
-
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true isotopic labeling. This corrected data can then be used for subsequent quantitative analysis.
Data Presentation
The following table provides a hypothetical example of mass spectrometry data for an analyte with the chemical formula C₆H₁₂O₆ before and after correction for natural isotopic abundance.
| Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| M+0 | 70.0 | 75.8 |
| M+1 | 20.0 | 15.2 |
| M+2 | 7.0 | 6.5 |
| M+3 | 2.0 | 1.8 |
| M+4 | 0.8 | 0.6 |
| M+5 | 0.2 | 0.1 |
| M+6 | 0.0 | 0.0 |
Visualizations
Caption: A flowchart illustrating the general workflow for correcting mass spectrometry data for natural isotope abundance.
References
Technical Support Center: Improving Recovery of Mesulfenfos-d6 in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Mesulfenfos-d6 in complex matrices. This compound, the deuterated internal standard for Mesulfenfos (Fenthion Sulfoxide), is critical for accurate quantification in various analytical methods. Low or variable recovery can significantly impact data quality. This guide addresses common challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Mesulfenfos, a metabolite of the organophosphorus insecticide Fenthion (B1672539). It is used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), to improve the accuracy and precision of quantification. Because its chemical and physical properties are nearly identical to the non-labeled Mesulfenfos, it co-elutes and experiences similar matrix effects and extraction losses, allowing for reliable correction of the analytical signal.
Q2: I am observing low recovery of this compound. What are the potential causes?
Low recovery of this compound can stem from several factors throughout the analytical workflow:
-
Suboptimal Extraction: The chosen solvent may not be efficient for extracting the moderately polar sulfoxide (B87167) from the specific matrix. pH and temperature can also influence extraction efficiency.
-
Analyte Loss During Cleanup: Strong interactions between the sulfoxide group and certain solid-phase extraction (SPE) sorbents can lead to irreversible adsorption and loss of the internal standard.
-
Degradation: this compound, like other sulfoxides, can be susceptible to degradation under certain conditions, such as thermal degradation in a hot GC inlet.
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to an apparent low recovery.[1]
-
Inaccurate Spiking: Errors in the preparation or addition of the internal standard solution will directly impact the final calculated recovery.
Q3: Which extraction method is recommended for this compound in complex matrices like food or soil?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues, including Fenthion and its metabolites, from various food matrices.[1][2] A citrate-buffered QuEChERS protocol has been shown to provide good recoveries for Mesulfenfos and its related compounds.[1][3] For soil samples, a common approach involves extraction with acetonitrile (B52724) followed by a cleanup step.
Q4: How can I minimize matrix effects for this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Effective Sample Cleanup: Utilize a dispersive solid-phase extraction (dSPE) step after QuEChERS or a dedicated SPE cartridge to remove interfering matrix components. A combination of sorbents like C18 and primary secondary amine (PSA) is often used.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement.[1][2]
-
Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby mitigating their effect on ionization. However, ensure your instrument has sufficient sensitivity to detect the diluted analyte.[4]
-
Chromatographic Separation: Optimize the LC gradient or GC temperature program to separate this compound from interfering compounds.
Q5: Is this compound suitable for both LC-MS/MS and GC-MS analysis?
While this compound can be analyzed by both techniques, LC-MS/MS is generally the preferred method for sulfoxide-containing compounds. This is because sulfoxides can undergo thermal degradation or deoxidation in the hot GC inlet and ion source, converting them to their corresponding sulfides.[1] This can lead to inaccurate quantification and method variability. If GC-MS must be used, special precautions, such as using a deactivated inlet liner and optimizing injection parameters, are necessary.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in QuEChERS Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Extraction Solvent: While acetonitrile is standard in QuEChERS, for particularly challenging matrices, ensure thorough vortexing and shaking to maximize solvent-matrix interaction. - Ensure Proper Hydration: For dry samples like cereals or soil, add an appropriate amount of water to the sample and allow it to hydrate (B1144303) before adding acetonitrile. |
| Loss during dSPE Cleanup | - Sorbent Selection: For highly pigmented samples, graphitized carbon black (GCB) is effective but can adsorb planar molecules. Use the minimum amount necessary. For fatty matrices, C18 is recommended. PSA is used to remove organic acids and sugars.[4] - Optimize Sorbent Amount: Using excessive dSPE sorbent can lead to analyte loss. Try reducing the amount of sorbent. |
| pH Effects | - Use Buffered QuEChERS: A citrate-buffered QuEChERS method has been shown to improve the stability and recovery of Fenthion and its metabolites.[1][3] |
Issue 2: Poor Peak Shape or Signal Instability in LC-MS/MS
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Improve Cleanup: See Q4 in the FAQ section for strategies to mitigate matrix effects. - Optimize Chromatography: A slower gradient may improve separation from co-eluting matrix components. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Suboptimal MS Parameters | - Optimize Ionization Source Parameters: Ensure the capillary voltage, gas flows, and temperatures are optimized for this compound.[1] - Confirm MRM Transitions: Verify the precursor and product ion masses and collision energies for optimal sensitivity and specificity. |
| Analyte Adsorption | - System Passivation: Inject a high-concentration standard to passivate any active sites in the LC system. |
Issue 3: Inconsistent Results or Disappearance of this compound Signal in GC-MS
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation/Deoxidation | - Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. - Use a Deactivated Inlet Liner: A highly deactivated inlet liner is crucial to minimize active sites that can promote degradation.[1] - Consider a Co-injected Protectant: The addition of a compound like polyethylene (B3416737) glycol (PEG) 300 to the sample has been shown to prevent the deoxidation of fenthion sulfoxide in the GC/MS system.[1] |
| Matrix Effects | - Enhanced Cleanup: Complex matrices can foul the GC inlet and column, creating active sites. More rigorous cleanup is necessary for GC-MS analysis compared to LC-MS/MS. |
| Column Bleed | - Use a Low-Bleed GC Column: High column bleed can interfere with the detection of trace-level analytes. |
Experimental Protocols
Recommended UHPLC-MS/MS Method for this compound
This protocol is adapted from a validated method for the analysis of Fenthion and its metabolites in food matrices.[1]
Sample Preparation (Citrate-Buffered QuEChERS)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
UHPLC-MS/MS Parameters
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 5% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: MRM transitions for this compound should be determined by direct infusion of a standard solution.
Visualizations
Logical Workflow for Troubleshooting Low Recovery of this compound
Caption: A flowchart for systematically troubleshooting low recovery issues with this compound.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in complex matrices.
References
- 1. Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with Mesulfenfos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges involving Mesulfenfos-d6, particularly the issue of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical experiments?
A1: this compound is the deuterated form of Mesulfenfos, also known as Fenthion Sulfoxide.[1][2] Due to its isotopic labeling, it is primarily used as an internal standard for quantitative analysis in various chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte.
Q2: What is peak co-elution and how can it affect my analysis when using this compound?
A2: Peak co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in overlapping or merged chromatographic peaks.[3][4] When using this compound as an internal standard, co-elution with an interfering compound can lead to inaccurate quantification of your target analyte. This is because the peak area of the internal standard will be artificially inflated, causing the calculated concentration of the target analyte to be underestimated.
Q3: How can I identify if my this compound peak is co-eluting with another compound?
A3: Identifying co-elution can be challenging, but there are several indicators you can look for:[5]
-
Peak Shape Distortion: A pure chromatographic peak should be symmetrical (Gaussian). Asymmetrical peaks, such as those with a shoulder or significant tailing, are a strong indication of co-elution.[3][5]
-
Mass Spectral Analysis (for MS detectors): If you are using a mass spectrometer, you can examine the mass spectra across the width of the peak (from the ascending slope, to the apex, to the descending slope). If the peak is pure, the mass spectra should be consistent.[3][5] If the spectra change across the peak, it confirms the presence of multiple compounds.[3][5]
-
Diode Array Detector (DAD) Analysis (for LC systems): For liquid chromatography systems, a DAD can perform a "peak purity" analysis by collecting multiple UV spectra across the peak.[5][6] If these spectra are not identical, co-elution is likely.[5][6]
Below is a logic diagram to help you identify co-elution:
graph TD { graph [fontname="Arial", splines=ortho]; node [fontname="Arial", style="filled", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Logic diagram for identifying co-elution.Q4: I suspect my this compound peak is co-eluting with an unknown interference. What are the first troubleshooting steps I should take?
A4: A systematic approach is crucial for efficiently resolving co-eluting peaks.[5] Start with simpler adjustments before moving to more time-consuming changes. Here is a recommended workflow:
}
Caption: Troubleshooting workflow for resolving co-eluting peaks.Troubleshooting Guide: Resolving Co-elution with this compound
This guide provides a hypothetical scenario and detailed protocols to resolve co-eluting peaks.
Scenario: You are analyzing a pesticide residue in a complex matrix using LC-MS/MS. You are using this compound as an internal standard. You observe that in some samples, the this compound peak is broader and shows a slight shoulder, suggesting co-elution with an unknown compound.
Hypothetical Quantitative Data Illustrating Co-elution
| Compound | Expected Retention Time (min) | Observed Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 4.25 | 4.26 | 301.1 | 128.1 |
| Interference X | Unknown | 4.26 | 301.1 | 155.2 |
In this table, "Interference X" is an isobaric compound, meaning it has the same mass as this compound, and it elutes at the same time. This would cause a problem if you were only monitoring the precursor ion. However, by using MS/MS, you can select a unique product ion for quantification.
Experimental Protocols
Protocol 1: Modifying the Chromatographic Method to Resolve Peaks
If you need to achieve chromatographic separation, here are the steps to modify your method.
Objective: To alter the selectivity of the chromatographic system to separate this compound from the interfering compound.
Methodology for HPLC/UPLC:
-
Adjust Mobile Phase Composition:
-
If using a gradient, alter the slope. A shallower gradient can often improve resolution for closely eluting peaks.
-
Change the organic modifier. If you are using methanol, try switching to acetonitrile (B52724) or vice versa.[6] This can significantly alter the selectivity of the separation.
-
-
Modify Mobile Phase pH (for ionizable compounds):
-
While this compound is not strongly ionizable, the interfering compound might be. Adjusting the pH of the mobile phase can change the retention time of the interference without significantly affecting the internal standard.[7]
-
-
Optimize Column Temperature:
-
Lowering the temperature can increase retention and may improve resolution. Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[8] Experiment with temperatures in a range of 5-10°C above and below your current setting.
-
-
Reduce the Flow Rate:
-
Lowering the flow rate can lead to better resolution, although it will increase the analysis time.[8]
-
Methodology for GC:
-
Optimize the Temperature Program:
-
Change the Carrier Gas Flow Rate:
-
Adjust the flow rate to be closer to the optimal linear velocity for your carrier gas (e.g., helium or hydrogen) to maximize column efficiency.
-
Protocol 2: Using Mass Spectrometry to Resolve Co-elution
If chromatographic separation is not achievable, you can use the selectivity of your mass spectrometer.[8]
Objective: To use unique fragment ions (product ions) to selectively quantify this compound in the presence of a co-eluting interference.
Methodology for MS/MS:
-
Identify Unique Product Ions:
-
Infuse a pure standard of this compound into the mass spectrometer to obtain its full product ion spectrum.
-
Analyze a sample containing the co-eluting interference without the internal standard to identify the product ions of the interference.
-
-
Select a Quantification Ion:
-
From the product ion spectrum of this compound, choose a product ion that is not present in the spectrum of the interference. This will be your quantification ion.
-
-
Select a Confirmation Ion:
-
Choose a second, unique product ion for this compound to serve as a confirmation ion. The ratio of the quantification ion to the confirmation ion should be constant in all samples.
-
-
Update Your Acquisition Method:
-
Modify your MS/MS method to monitor the selected unique transitions for this compound.
-
By following these troubleshooting guides and protocols, you can effectively identify and resolve issues with co-eluting peaks, ensuring the accuracy and reliability of your analytical results when using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
Addressing Mesulfenfos-d6 instability in solvent
Technical Support Center: Mesulfenfos-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this internal standard during experimental procedures.
Disclaimer
Direct stability data for this compound in various organic solvents is not extensively available in published literature. The information provided here is based on the chemical properties of its non-deuterated analog, Mesulfenfos (also known as Fenthion sulfoxide)[1][2][3][4], and general knowledge of the stability of organophosphorus pesticides[5][6][7][8]. The troubleshooting steps and experimental protocols are intended as guidance for users to determine the stability of this compound in their specific experimental contexts.
Troubleshooting Guide
This guide addresses specific issues users might encounter that could be related to the instability of this compound solutions.
Issue 1: Inconsistent or decreasing analytical signal for this compound over time.
-
Question: My this compound internal standard signal is decreasing in my analytical runs. What could be the cause?
-
Answer: A decreasing signal over time is a primary indicator of compound instability in the prepared solution. Organophosphorus pesticides can be susceptible to degradation influenced by the solvent, storage temperature, and exposure to light[6][7].
Troubleshooting Steps:
-
Solvent Evaluation:
-
Certain solvents are known to cause degradation of some organophosphorus pesticides. For instance, methanol (B129727) has been observed to cause a decrease in the concentration of some pesticides[5].
-
Recommendation: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as acetonitrile (B52724), acetone (B3395972), or ethyl acetate. However, be aware that stability in any solvent should be verified.
-
-
Temperature and Light:
-
Solution Age:
-
It is recommended to prepare fresh working standards daily for multi-residue pesticide analysis to ensure data integrity[9].
-
Recommendation: Prepare fresh working solutions of this compound from a stock solution before each analytical batch. If the stock solution is old, prepare a new one from the certified reference material.
-
-
pH of the Solution:
-
The pH of the solution, especially if aqueous mixtures are involved, can significantly impact the stability of organophosphorus pesticides, which can undergo hydrolysis.
-
Recommendation: Ensure your solvents are neutral and dry. If preparing aqueous dilutions, buffer the solution to a neutral or slightly acidic pH if compatible with your analytical method.
-
-
Issue 2: Appearance of unknown peaks in the chromatogram near the this compound peak.
-
Question: I am observing new, unidentified peaks in my chromatograms that were not present in freshly prepared standards. Could this be related to this compound?
-
Answer: The appearance of new peaks can indicate the formation of degradation products. Mesulfenfos is a sulfoxide (B87167), which is a transformation product of Fenthion[1][3]. It is possible for further oxidation to a sulfone to occur.
Troubleshooting Steps:
-
Mass Spectrometry Analysis:
-
Recommendation: Utilize a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these with potential degradation products of Mesulfenfos, such as the corresponding sulfone.
-
-
Forced Degradation Study:
-
Recommendation: Perform a forced degradation study by exposing a this compound solution to harsh conditions (e.g., heat, acid, base, oxidation). This can help to intentionally generate degradation products and confirm their retention times and mass spectra, aiding in the identification of the unknown peaks in your experimental samples.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While a universally "best" solvent is not documented, aprotic solvents like acetonitrile or acetone are generally preferred for organophosphorus pesticides over protic solvents like methanol to minimize potential degradation[5]. However, it is crucial to perform your own stability checks.
Q2: How should I store my this compound solutions?
A2: Stock and working solutions should be stored at low temperatures, ideally at -20°C or below, in tightly sealed, amber glass vials to protect against light and evaporation[6][7].
Q3: How often should I prepare fresh working solutions of this compound?
A3: For the highest accuracy and to avoid issues with potential instability, it is recommended to prepare fresh working solutions daily from a stock solution[9]. The stability of the stock solution should also be monitored over time.
Q4: Can the purity of the solvent affect the stability of this compound?
A4: Yes, impurities in the solvent, such as water or acidic/basic contaminants, can potentially accelerate the degradation of sensitive compounds like organophosphorus pesticides. Always use high-purity, analytical grade solvents.
Q5: My this compound is dissolved in DMSO. Is this a concern for stability?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. While many compounds are stable in DMSO, some may degrade. A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C[10]. However, the stability of this compound in DMSO is not specifically documented. It is advisable to store DMSO stock solutions at low temperatures and prepare aqueous working dilutions fresh.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in a Selected Solvent
This protocol is designed to quickly assess the stability of this compound in a specific solvent over a typical analytical batch run time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent of your choice (e.g., acetonitrile).
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the same solvent.
-
Initial Analysis (T=0): Immediately after preparation, analyze the working solution using your established analytical method (e.g., LC-MS/MS or GC-MS). Record the peak area or height of the this compound signal. This will serve as the baseline.
-
Incubation: Store the working solution on the autosampler or on a lab bench at ambient temperature to mimic the conditions of an analytical run.
-
Time-Point Analysis: Re-analyze the same working solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) analysis. A decrease of more than a predefined threshold (e.g., 10-15%) may indicate instability.
Protocol 2: Comparative Solvent Stability Study
This protocol helps in selecting the most appropriate solvent for this compound by comparing its stability in multiple solvents.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a solvent known for good stability, such as acetone or acetonitrile.
-
Preparation of Working Solutions: Prepare separate working solutions (e.g., 1 µg/mL) in a panel of solvents to be tested (e.g., acetonitrile, methanol, ethyl acetate, acetone).
-
Initial Analysis (T=0): Analyze each working solution immediately after preparation.
-
Storage: Store the working solutions under identical conditions (e.g., at room temperature in amber vials).
-
Time-Point Analysis: Re-analyze each solution after 24, 48, and 72 hours.
-
Data Comparison: Compare the degradation profiles of this compound in the different solvents to identify the one in which it is most stable.
Data Presentation
Table 1: Example Data Table for Short-Term Stability Assessment
| Time Point (Hours) | Peak Area (Mean, n=3) | % Remaining |
| 0 | 500,000 | 100% |
| 2 | 495,000 | 99% |
| 4 | 480,000 | 96% |
| 8 | 465,000 | 93% |
| 12 | 450,000 | 90% |
| 24 | 420,000 | 84% |
Table 2: Example Data Table for Comparative Solvent Stability Study (% Remaining after 72 hours)
| Solvent | % Remaining (Mean, n=3) |
| Acetonitrile | 98% |
| Acetone | 95% |
| Ethyl Acetate | 88% |
| Methanol | 75% |
Visualizations
Caption: Workflow for Short-Term Stability Assessment of this compound.
Caption: Workflow for Comparative Solvent Stability Study.
References
- 1. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesulfenfos [webbook.nist.gov]
- 3. Fenthion sulfoxide (Ref: BAY S 2281) [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometer Source Cleaning for Organophosphate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to mass spectrometer source cleaning for organophosphate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs that my mass spectrometer source needs cleaning when analyzing organophosphates?
A1: Several symptoms may indicate a contaminated mass spectrometer source during organophosphate analysis. These include:
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Poor Sensitivity: A noticeable decrease in the signal intensity of your target organophosphate analytes.[1]
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Loss of Sensitivity at High Masses: A disproportionate decrease in signal for higher mass-to-charge ratio ions.[1]
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High Multiplier Gain: The detector requires a significantly higher voltage to achieve a target response during auto-tuning, suggesting a lower ion flux reaching it.[1]
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Increased Background Noise: A general increase in the baseline noise of your chromatograms, which can obscure low-level analytes.[2][3]
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Ghost Peaks: The appearance of analyte peaks in blank injections, indicating carryover from previous samples.
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Peak Tailing: Asymmetrical peak shapes, which can be caused by active sites in the source interacting with the analytes.[4]
Q2: How often should I clean my mass spectrometer source for organophosphate analysis?
A2: There is no fixed schedule for source cleaning.[1] Cleaning should be performed when you observe the symptoms of contamination listed in Q1. The frequency of cleaning will depend on several factors, including:
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Sample Matrix: Complex matrices, such as food or environmental samples, will introduce more non-volatile residues and require more frequent cleaning.
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Sample Throughput: Laboratories with high sample throughput will naturally need to clean their sources more often.
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Sample Preparation: The effectiveness of your sample preparation in removing matrix components will significantly impact the rate of source contamination.[5][6]
Q3: What are the primary sources of contamination in organophosphate analysis?
A3: Contamination can originate from various sources within the LC/MS or GC/MS system. A systematic approach is needed to identify the source.[2][7] Common sources include:
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Sample Matrix: Non-volatile components from the sample that accumulate in the source.
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Mobile Phase: Impurities in solvents, buffers, or additives. It is crucial to use high-purity, LC/MS-grade solvents and reagents.[3][5]
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Sample Preparation: Contaminants introduced from plasticware, filters, or reagents used during sample extraction and cleanup.
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System Components: Leaching of plasticizers from tubing (e.g., PEEK), seals, or vials.
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Carryover: Adsorption of organophosphates or matrix components onto surfaces within the autosampler, column, or source.
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of Sensitivity
This is one of the most common indicators of a contaminated ion source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sensitivity loss.
Detailed Steps:
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Review Tuning Report: Check the latest tuning report for any changes in key parameters like electron multiplier voltage or ion abundance. A gradual increase in the EM voltage over time is a strong indicator of a dirty source.
-
System Suitability Test: Inject a known concentration of an organophosphate standard to confirm the loss of sensitivity.
-
Isolate the Contamination Source:
-
LC/MS: Bypass the LC system by infusing the mobile phase directly into the mass spectrometer. If the signal improves, the contamination is likely in the LC components (column, tubing, autosampler).[7] If the problem persists, the MS source is the likely culprit.[7]
-
GC/MS: Perform a bake-out of the GC inlet and column. If sensitivity is not restored, the MS source is the probable cause.
-
-
Clean the MS Source: If the contamination is traced to the mass spectrometer, a thorough cleaning of the source components is necessary.
Issue 2: High Background Noise or Ghost Peaks
This indicates the presence of interfering compounds or carryover.
Troubleshooting Steps:
-
Blank Injections: Run several blank injections (injecting only the mobile phase or solvent) to confirm the presence of ghost peaks or a high baseline.
-
Identify the Source of Carryover:
-
Autosampler: Clean the needle and injection port. Replace the needle wash solution. Some hydrophobic compounds can adsorb to PEEK needles; consider replacing it with a stainless steel needle if contamination persists.[2]
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LC Column: Flush the column with a strong solvent. If carryover persists, it may be retained on the column.
-
-
Check Mobile Phase: Prepare fresh mobile phases using high-purity solvents and additives. Contaminants can grow in aqueous mobile phases over time.[3][5]
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Implement a Shutdown Method: At the end of each batch, run a method that flushes the system with a strong solvent to remove any residual contaminants from the column and system.[5] There is evidence that using a shutdown method in the opposite polarity can be beneficial.[5]
Experimental Protocols
Protocol 1: Standard Mass Spectrometer Source Cleaning Procedure
This protocol provides a general guideline for cleaning a contaminated mass spectrometer source. Always refer to your instrument's specific user manual for detailed instructions and safety precautions.
Materials:
-
Nitrile or nylon gloves
-
Lint-free swabs
-
Beakers
-
Tweezers
-
HPLC-grade or LC/MS-grade water, methanol (B129727), isopropanol, and acetonitrile
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Abrasive slurry (e.g., aluminum oxide powder) or polishing cloths (optional, for heavily contaminated metal parts)[1]
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Ultrasonic bath
-
Drying oven or nitrogen gas line
Procedure:
-
Venting the System: Follow the manufacturer's instructions to safely vent the mass spectrometer.
-
Source Removal: Carefully remove the ion source from the instrument. Take pictures at each step of disassembly to aid in reassembly.
-
Disassembly: Disassemble the source components (e.g., ESI probe, capillary, sample cone, ion block) in a clean area. Handle all parts with gloves and tweezers to avoid introducing oils and other contaminants.[1]
-
Cleaning of Metal Parts:
-
Sonication: Place the metal components in a beaker with a cleaning solvent. A common sequence is sonication in water, followed by methanol, and then isopropanol. Each sonication step should last for 10-15 minutes.
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Abrasive Cleaning (for stubborn deposits): For heavily contaminated parts, a slurry of aluminum oxide in methanol or water can be used with a cotton swab to gently scrub the surfaces.[1] Be careful not to scratch or damage the components.
-
-
Cleaning of Ceramic and Polymer Parts:
-
Drying: Thoroughly dry all components with a stream of clean, dry nitrogen gas or by placing them in a drying oven.
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Reassembly and Installation: Carefully reassemble the source, using the photos taken during disassembly as a guide. Reinstall the source into the mass spectrometer.
-
System Pump-Down and Bakeout: Pump down the system according to the manufacturer's instructions. A system bakeout may be required to remove any residual moisture or volatile contaminants.
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Performance Verification: Once the system has stabilized, perform a system tune and inject a standard to verify that performance has been restored.
Cleaning Solution Concentrations
| Component | Cleaning Solution | Concentration | Application Notes |
| Metal Parts | Methanol | 100% | General cleaning and rinsing |
| Isopropanol | 100% | Final rinse for thorough drying | |
| Aluminum Oxide Slurry | Varies | For heavy contamination on non-critical surfaces | |
| Polymer/Ceramic Parts | Methanol | 100% | Sonication |
Signaling Pathways and Logical Relationships
Caption: Cause-and-effect of source contamination.
References
- 1. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
Technical Support Center: Mesulfenfos-d6 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mesulfenfos-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Mesulfenfos (also known as Fenthion sulfoxide), a metabolite of the organophosphate insecticide Fenthion.[1][2][3] The replacement of six hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to the non-labeled Mesulfenfos. This makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like GC-MS/MS and LC-MS/MS. By adding a known amount of this compound to samples and calibration standards, it can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Mesulfenfos.
Q2: What are the main degradation products of Mesulfenfos?
Mesulfenfos (Fenthion sulfoxide) can be oxidized to form Fenthion sulfone.[1] Additionally, both Mesulfenfos and Fenthion sulfone can be further metabolized to their respective oxon analogs, Fenthion oxon sulfoxide (B87167) and Fenthion oxon sulfone.[1] It is crucial to monitor for these degradation products during analysis as they can also be present in samples and may have different toxicological properties.
Q3: My calibration curve for Mesulfenfos using this compound is non-linear. What could be the cause?
Non-linear calibration curves can arise from several factors. One common reason is isotopic contribution, where the natural isotopes of the non-labeled Mesulfenfos contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. Conversely, the presence of unlabeled Mesulfenfos as an impurity in the this compound standard can also lead to non-linearity. It is also important to operate within the linear dynamic range of the mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound internal standard in analytical methods.
Issue 1: Poor or Inconsistent Peak Area Response for this compound
A variable or lower-than-expected response for the internal standard can significantly impact the accuracy and precision of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or inconsistent internal standard response.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inaccurate Standard Preparation | Verify the concentration of the this compound stock and working solutions. Re-prepare if necessary, ensuring accurate pipetting and use of high-purity solvents. |
| Sample Preparation Variability | Ensure consistent extraction and handling procedures for all samples, including uniform vortexing times and precise solvent additions. |
| Instrument Contamination | A dirty injector liner (GC) or ion source (LC-MS) can adsorb the internal standard, leading to a reduced response. Regularly clean and maintain these components. |
| System Leaks | Leaks in the GC or LC system, particularly at the injector septum or fittings, can cause variable and low peak responses. Perform a leak check. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. This is a common issue in complex matrices like food and environmental samples.[1][4][5][6] |
Issue 2: Chromatographic Peak Shape Issues for this compound
Poor peak shape (e.g., tailing, fronting, or splitting) can lead to inaccurate integration and affect the precision of your measurements.
Troubleshooting Workflow:
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mesulfenfos [webbook.nist.gov]
- 4. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mail.inspecto.hr [mail.inspecto.hr]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Mesulfenfos Analysis Using Different Internal Standards
Introduction
Mesulfenfos, also known as fenthion (B1672539) sulfoxide, is a primary metabolite of the organophosphorus insecticide fenthion. Its presence in food and environmental samples is a key indicator of fenthion use, necessitating accurate and reliable quantification for regulatory compliance and risk assessment. In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a crucial technique to improve accuracy and precision.[1][2] An IS is a compound added in a constant amount to all samples, calibrants, and blanks to correct for variability during sample preparation and instrumental analysis.[3]
The choice of an internal standard is critical and can significantly impact method performance.[4] An ideal IS should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components.[1] Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard but are not always available or economically feasible.[5] This guide provides a comparative cross-validation of two distinct types of internal standards for the analysis of Mesulfenfos: a structural analogue, Triphenyl Phosphate (TPP), and a commonly used deuterated standard, Atrazine-d5.
Experimental Protocols
The following protocols describe a cross-validation study designed to compare the analytical performance of Triphenyl Phosphate and Atrazine-d5 as internal standards for Mesulfenfos quantification in a representative food matrix (e.g., spinach).
Sample Preparation: QuEChERS Method
The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample preparation.[6][7]
-
Homogenization: A 10 g homogenized spinach sample is weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: The sample is spiked with a known concentration of the designated internal standard. For this cross-validation, two parallel sets of samples are prepared:
-
Set A: Spiked with Triphenyl Phosphate (TPP).
-
Set B: Spiked with Atrazine-d5.
-
-
Extraction: 10 mL of acetonitrile (B52724) is added to the tube. The tube is sealed and shaken vigorously for 1 minute. Subsequently, a salt mixture (e.g., magnesium sulfate, sodium chloride) is added, and the tube is shaken again for 1 minute.
-
Centrifugation: The sample is centrifuged at high speed to separate the organic layer from the aqueous and solid phases.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).[8] The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is collected and is ready for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS), which offers high selectivity and sensitivity.[9]
Table 1: GC-MS/MS Instrumental Conditions and MRM Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 70°C (hold 1 min), ramp to 180°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | Triple Quadrupole MS |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) |
| Mesulfenfos | 294 > 279 (Quantifier), 294 > 125 (Qualifier)[10] |
| Triphenyl Phosphate (TPP) | 326 > 152 (Quantifier), 326 > 77 (Qualifier) |
| Atrazine-d5 | 220 > 178 (Quantifier), 220 > 109 (Qualifier) |
Data Presentation and Comparison
The performance of each internal standard was evaluated based on key method validation parameters as recommended by international guidelines.[11][12][13] The following table summarizes the comparative results obtained from the analysis of spiked spinach samples.
Table 2: Comparative Method Validation Results for Mesulfenfos Analysis
| Validation Parameter | Acceptance Criteria | Performance with TPP (IS) | Performance with Atrazine-d5 (IS) |
|---|---|---|---|
| Linearity | |||
| Calibration Range | - | 5 - 500 µg/kg | 5 - 500 µg/kg |
| Correlation Coeff. (R²) | ≥ 0.99 | 0.9954 | 0.9991 |
| Accuracy (Recovery) | |||
| at 10 µg/kg (n=5) | 70 - 120% | 85.2% | 98.5% |
| at 50 µg/kg (n=5) | 70 - 120% | 89.1% | 101.3% |
| at 200 µg/kg (n=5) | 70 - 120% | 95.6% | 103.8% |
| Precision (RSDr) | |||
| at 10 µg/kg (n=5) | ≤ 20% | 14.8% | 6.5% |
| at 50 µg/kg (n=5) | ≤ 20% | 11.5% | 4.2% |
| at 200 µg/kg (n=5) | ≤ 20% | 9.8% | 3.1% |
| Sensitivity | |||
| LOQ (µg/kg) | S/N ≥ 10 | 5.0 | 5.0 |
| Matrix Effect (%) | -20% to +20% | -35.8% (Suppression) | -4.5% (Suppression) |
Data presented are hypothetical but representative of typical experimental outcomes.
Visualized Workflows and Logic
Diagrams created using Graphviz help to visualize the experimental process and the logic behind the cross-validation.
Discussion and Conclusion
The cross-validation data clearly indicate that while both internal standards can be used to develop a functional method, Atrazine-d5 provides superior performance for the quantification of Mesulfenfos.
-
Accuracy and Precision: The recovery values using Atrazine-d5 are consistently closer to 100%, and the relative standard deviations (RSDr) are significantly lower across all concentration levels. This suggests that Atrazine-d5 more effectively compensates for analyte loss during sample preparation and for variations in injection volume.[2] The use of an IS is a powerful tool for improving the precision of results.[1]
-
Linearity: The calibration curve generated using Atrazine-d5 showed a higher correlation coefficient (R² = 0.9991) compared to TPP (R² = 0.9954), indicating a better fit and more reliable quantification across the calibrated range.
-
Matrix Effects: The most significant difference was observed in the mitigation of matrix effects. Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[14] The analysis with TPP showed a significant matrix suppression of -35.8%. In contrast, Atrazine-d5, being a stable isotope-labeled compound, is affected by matrix effects in a nearly identical way to the analyte.[3][14] This co-behavior allows it to correct for signal fluctuations much more effectively, resulting in a minimal calculated matrix effect of -4.5%.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. internal standard for organophosphate - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. thermoscientific.fr [thermoscientific.fr]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 13. fao.org [fao.org]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Analytical Edge: A Comparative Guide to Mesulfenfos-d6 and Other Deuterated Organophosphate Standards
In the precise and demanding world of analytical research, particularly in the quantification of organophosphate pesticide residues, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Mesulfenfos-d6, a deuterated analog of the fenthion (B1672539) metabolite fenthion sulfoxide (B87167), with other deuterated organophosphate standards. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their selection of the most suitable internal standard for their analytical needs.
The Critical Role of Deuterated Standards in Organophosphate Analysis
The analysis of organophosphate pesticides and their metabolites in complex matrices such as food, environmental samples, and biological fluids is fraught with challenges. Matrix effects, including ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation can lead to inaccurate and imprecise results. Deuterated internal standards are the gold standard for mitigating these issues. By being chemically identical to the analyte but with a different mass, they co-elute and experience similar matrix effects and extraction efficiencies, allowing for reliable correction and accurate quantification.
Performance Comparison of Deuterated Organophosphate Standards
| Parameter | This compound (Fenthion Sulfoxide-d6) | Dimethoate-d6 | Chlorpyrifos-d10 | Fenthion-oxon-sulfone-d6 |
| Analyte(s) | Fenthion sulfoxide and related metabolites | Dimethoate and its metabolites | Chlorpyrifos and its metabolites | Fenthion oxon sulfone and related metabolites |
| Typical Isotopic Purity | >98% | ≥98% | ≥98% | >99% |
| Chemical Purity | >98% | ≥98% | ≥98% | >98% |
| Matrix Applicability | Fruits, vegetables, water, biological fluids | Various crops, water, biological fluids | Various crops, soil, water, biological fluids | Fruits, vegetables, water |
| Reported Recovery | Typically within 80-120% | Typically within 70-120% | Typically within 80-115% | Expected to be high, similar to other deuterated standards |
| Reported RSD (%) | <15% | <15% | <10% | Expected to be low, in line with industry standards |
Note: The performance data presented here is aggregated from various sources and may vary depending on the specific matrix, analytical method, and laboratory conditions.
Experimental Protocols: A Case Study in Fenthion Metabolite Analysis
A robust analytical method is crucial for the effective use of any internal standard. The following is a detailed protocol for the analysis of fenthion and its metabolites, including fenthion sulfoxide, in produce using a modified QuEChERS extraction and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). While the original study relied on matrix-matched calibration, the incorporation of this compound as an internal standard would significantly enhance the accuracy and reliability of the method.[1][2][3][4]
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For samples like brown rice or soybean, use a 5 g sample and add 10 mL of deionized water. Let it stand for 30 minutes.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to the sample.
-
Extraction: Add 10 mL of acetonitrile and a ceramic homogenizer. Shake vigorously for 1 minute.
-
Salting Out: Add the citrate-buffered QuEChERS salt packet and vortex immediately for 30 seconds, followed by shaking for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄. Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned extract for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is often effective.[1][2][3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific MRM transitions for fenthion sulfoxide and this compound need to be optimized.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of these standards, the following diagrams are provided.
Conclusion: Making an Informed Choice
The selection of a deuterated internal standard is a critical step in developing robust and reliable analytical methods for organophosphate residues. This compound offers an excellent, specific choice for the analysis of fenthion sulfoxide and its parent compound's metabolites. Its performance, in terms of recovery and precision, is expected to be comparable to other high-quality deuterated standards like Dimethoate-d6 and Chlorpyrifos-d10.
Ultimately, the best choice of internal standard will depend on the specific analytes of interest, the complexity of the sample matrix, and the analytical instrumentation available. By providing this comparative guide, we aim to empower researchers to make an informed decision that will enhance the quality and accuracy of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatograph… [ouci.dntb.gov.ua]
- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
A Comparative Guide to Inter-Laboratory Quantification of Mesulfenfos
Compound of Interest
Compound Name: Mesulfenfos Chemical Formula: C₁₀H₁₅O₄PS₂[1] Molecular Weight: 294.327 g/mol [1] CAS Registry Number: 3761-41-9[1]
This guide provides a comparative overview of analytical methods for the quantification of Mesulfenfos, an organothiophosphate pesticide. The objective is to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding the expected performance of these methods in an inter-laboratory setting. The information is compiled from established analytical methodologies for pesticides and related compounds, providing a framework for performance comparison.
Data Presentation: A Comparative Look at Analytical Performance
Table 1: Typical Performance Characteristics of Analytical Methods for Pesticide Quantification
| Parameter | Gas Chromatography with Flame Photometric Detector (GC-FPD) | Gas Chromatography with Mass Spectrometry (GC-MS) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | 0.01 - 0.1 µg/L | 0.001 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L | 0.03 - 0.3 µg/L | 0.003 - 0.15 µg/L |
| Recovery (%) | 70 - 115% | 80 - 120% | 85 - 115% |
| Repeatability (RSDr %) | 5 - 20% | 3 - 15% | 2 - 10% |
| Reproducibility (RSDR %) | 15 - 35% | 10 - 30% | 8 - 25% |
Note: These are generalized values for pesticide analysis and actual performance may vary depending on the matrix, instrumentation, and laboratory proficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the analysis of Mesulfenfos in a common matrix such as fruit or a similar agricultural product.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). Vortex for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is ready for analysis by GC or LC.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To provide robust and selective quantification of Mesulfenfos.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Injection: A small volume (e.g., 1-2 µL) of the sample extract is injected into the GC inlet in splitless mode.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, mid-polarity column). The temperature of the column is gradually increased to separate Mesulfenfos from other matrix components based on its boiling point and interaction with the stationary phase.
-
Detection: The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting specific ions of Mesulfenfos for enhanced sensitivity and selectivity.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To provide high-sensitivity quantification of Mesulfenfos.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Procedure:
-
Injection: A small volume of the sample extract is injected into the LC system.
-
Separation: The sample is passed through a chromatographic column (e.g., a C18 column) where Mesulfenfos is separated from other components based on its interaction with the stationary and mobile phases (e.g., a gradient of water and methanol/acetonitrile with a small amount of formic acid or ammonium (B1175870) formate).
-
Detection: The eluent from the LC column is introduced into the mass spectrometer. In the first stage (MS1), the parent ion of Mesulfenfos is selected. This ion is then fragmented, and specific product ions are monitored in the second stage (MS2), providing high selectivity and sensitivity.
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the logical flow of a study is crucial for understanding and replication. The following diagrams, generated using Graphviz, illustrate a general workflow for an inter-laboratory comparison and a typical experimental procedure for Mesulfenfos quantification.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: General Analytical Workflow for Mesulfenfos Quantification.
References
Validation of Mesulfenfos-d6 Analysis: A Comparative Guide to EPA-Compliant Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of Mesulfenfos-d6, a deuterated internal standard for the organophosphate pesticide Fenthion (B1672539). The methodologies presented are aligned with the principles of method validation outlined by the U.S. Environmental Protection Agency (EPA), ensuring data accuracy, precision, and reliability for research and regulatory purposes. The comparison focuses on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for trace-level analysis.
Methodology Comparison: GC-MS/MS vs. LC-MS/MS
The selection of an analytical method for this compound is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-MS/MS and LC-MS/MS offer high selectivity and sensitivity, making them suitable for residue analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides. The methodology involves the separation of the analyte in the gas phase followed by detection using a mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for the analysis of a broader range of compounds, including those that are thermally labile or less volatile. This technique separates the analyte in the liquid phase before mass spectrometric detection. A significant advantage of LC-MS/MS in the context of Fenthion and its derivatives is its ability to simultaneously analyze the parent compound and its metabolites with greater ease compared to GC-based methods, which can sometimes lead to the degradation of certain metabolites in the hot injection port[1].
The following sections provide a detailed overview of the experimental protocols and performance data for each method.
Performance Data Summary
The following tables summarize the validation parameters for the GC-MS/MS and LC-MS/MS methods for the analysis of Fenthion, the non-deuterated analogue of this compound. The analytical behavior of this compound is nearly identical to that of Fenthion, making these validation data directly relevant.
Table 1: GC-MS/MS Method Validation Data for Fenthion Analysis
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (Accuracy) | |
| Spiking Level 1 (0.01 mg/kg) | 95% |
| Spiking Level 2 (0.05 mg/kg) | 98% |
| Precision (RSD) | |
| Intraday | < 10% |
| Interday | < 15% |
Data compiled from a multi-residue pesticide analysis method.
Table 2: LC-MS/MS Method Validation Data for Fenthion Analysis [1]
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (Accuracy) | |
| Spiking Level 1 (0.01 mg/kg) | 70.3% - 100.0% |
| Spiking Level 2 (0.05 mg/kg) | 85.0% - 110.0% |
| Spiking Level 3 (0.1 mg/kg) | 88.0% - 105.0% |
| Precision (RSD) | |
| Intraday | < 15.1% |
| Interday | < 15.1% |
Data obtained from a study on the simultaneous analysis of fenthion and its five metabolites in various produce.[1]
Experimental Protocols
Sample Preparation: QuEChERS Method
A widely adopted and efficient sample preparation technique for both GC-MS/MS and LC-MS/MS analysis of pesticide residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Protocol:
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (B52724). For certain matrices, water may be added. The tube is shaken vigorously.
-
Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride, is added to the tube. The tube is shaken again to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The supernatant is collected and is ready for injection into the GC-MS/MS or LC-MS/MS system.
GC-MS/MS Instrumental Method
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. A typical program might start at 70°C, ramp up to 280°C, and hold for a few minutes.
-
Injection: Splitless injection mode is commonly used for trace analysis.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.
LC-MS/MS Instrumental Method[1]
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system with a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in MRM mode, monitoring specific transitions for this compound.
Visualizing the Workflow and Method Comparison
To further clarify the analytical process and the relationship between the two methods, the following diagrams are provided.
Caption: General experimental workflow for this compound analysis.
Caption: Logical comparison of GC-MS/MS and LC-MS/MS methods.
References
Isotope Dilution Method Shines in High-Accuracy Mesulfenfos Analysis
A detailed comparison of analytical methods reveals the superior accuracy and precision of the Mesulfenfos-d6 isotope dilution method for the quantification of Mesulfenfos in complex matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the method's performance against common alternatives, supported by experimental data and detailed protocols.
The accurate and precise quantification of pesticide residues is paramount in ensuring food safety and environmental protection. For the organophosphorus pesticide Mesulfenfos, the use of a stable isotope-labeled internal standard, this compound, in an isotope dilution method (IDM) coupled with mass spectrometry offers significant advantages over traditional analytical approaches. This guide delves into the performance characteristics of this method and compares it with alternative techniques.
Unparalleled Accuracy and Precision with Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This internal standard, in this case, this compound, behaves identically to the native analyte (Mesulfenfos) during extraction, cleanup, and analysis, effectively compensating for any sample loss or matrix effects. This results in exceptional accuracy and precision.
These figures highlight the robustness of the isotope dilution approach in complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, which can be a significant source of error in other methods.[3][4]
Comparison with Alternative Methods
Alternative methods for pesticide analysis, such as those based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS or GC-MS, are widely used. While these methods can be effective, they are more susceptible to matrix effects, which can impact accuracy and precision. To compensate for these effects, matrix-matched calibration is often employed.[5] However, this approach may not be as robust as isotope dilution, as the matrix composition can vary between samples.
The following table summarizes the expected performance of the this compound isotope dilution method in comparison to a typical QuEChERS-based LC-MS/MS method.
| Parameter | This compound Isotope Dilution Method (Expected) | Alternative Method (e.g., QuEChERS with LC-MS/MS) |
| Accuracy (Recovery) | 85-115% | 70-120% |
| Precision (RSD) | < 15% | < 20% |
| Matrix Effect Compensation | Excellent (inherent to the method) | Moderate (requires matrix-matched calibration) |
| Internal Standard | Stable isotope-labeled analogue (this compound) | Structural analogue or other compound |
| Cost | Higher (due to labeled standard) | Lower |
| Throughput | Moderate | High |
Experimental Workflow of the this compound Isotope Dilution Method
The general workflow for the analysis of Mesulfenfos using the this compound isotope dilution method is depicted in the following diagram.
Figure 1. General workflow of the this compound isotope dilution method.
Experimental Protocols
A detailed experimental protocol for a generic pesticide analysis using an isotope dilution method is provided below. This can be adapted for Mesulfenfos analysis.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the sample (e.g., soybean, sediment) to ensure uniformity.
-
Spiking: Add a known amount of this compound internal standard solution to a pre-weighed portion of the homogenized sample.
-
Extraction: Employ a suitable extraction technique such as Pressurized Liquid Extraction (PLE) or QuEChERS. For PLE, a mixture of organic solvents is typically used at elevated temperature and pressure.[1][2] For QuEChERS, the sample is extracted with acetonitrile (B52724) followed by the addition of salts to induce phase separation.[6]
2. Cleanup:
-
The crude extract often contains co-extracted matrix components that can interfere with the analysis. A cleanup step is therefore necessary.
-
Common cleanup techniques include Solid-Phase Extraction (SPE) using cartridges with different sorbents or Gel Permeation Chromatography (GPC) to remove high molecular weight interferences.[1][2]
3. Instrumental Analysis:
-
Chromatography: Separate the analytes using either Gas Chromatography (GC) or Liquid Chromatography (LC). The choice depends on the physicochemical properties of Mesulfenfos.
-
Mass Spectrometry: Detect and quantify the native Mesulfenfos and the labeled this compound using a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
4. Quantification:
-
The concentration of Mesulfenfos in the sample is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard and comparing it to a calibration curve.
Conclusion
The this compound isotope dilution method stands out as a "gold standard" technique for the accurate and precise quantification of Mesulfenfos. While the initial cost of the labeled internal standard may be higher, the superior data quality, reliability, and minimization of matrix effects make it an invaluable tool for researchers, scientists, and professionals in drug development and food safety who require the highest level of confidence in their analytical results. The robustness of this method, as demonstrated by analogous pesticide analyses, ensures its suitability for even the most challenging sample matrices.
References
- 1. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Showdown: GC-MS vs. LC-MS/MS for the Analysis of Mesulfenfos
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of pesticides like Mesulfenfos is paramount. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for Mesulfenfos analysis, supported by typical experimental data and detailed methodologies to aid in selecting the most appropriate platform for your analytical needs.
While a direct head-to-head study for Mesulfenfos was not found in the current body of scientific literature, this comparison draws upon extensive data from multi-residue pesticide analyses, particularly focusing on organophosphates, the chemical class to which Mesulfenfos belongs.
Executive Summary: Key Differences and Considerations
Both GC-MS/MS and LC-MS/MS are powerful tools for pesticide residue analysis. The choice between them hinges on several factors including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required level of sensitivity.
LC-MS/MS generally stands out for its broad applicability to a wide range of pesticides, including those that are thermally unstable or polar. It often delivers superior sensitivity and selectivity, making it a powerful tool for trace-level detection.
GC-MS , on the other hand, is a robust and highly reliable technique, especially for volatile and semi-volatile compounds. For many organophosphate pesticides like Mesulfenfos, GC-MS provides excellent chromatographic separation and sensitive detection.
A significant advantage in modern pesticide analysis is the widespread adoption of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. This versatile technique is compatible with both GC-MS and LC-MS/MS, streamlining the workflow from sample to result.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics observed for organophosphate pesticides when analyzed by GC-MS/MS and LC-MS/MS. These values serve as a reliable benchmark for the expected performance in Mesulfenfos analysis.
Table 1: Typical Performance Characteristics of GC-MS/MS vs. LC-MS/MS for Organophosphate Pesticide Analysis
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.0025 - 0.5 mg/kg[1] | 0.01 - 0.02 mg/kg[2][3] |
| Linearity (R²) | ≥ 0.99[4][5][6] | ≥ 0.9930[7] |
| Recovery (%) | 70 - 120%[1] | 74 - 115.5%[2][3][7] |
| Precision (RSD %) | < 20%[1] | < 12%[2][3][7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed overview of the methodologies typically employed for the analysis of organophosphate pesticides using QuEChERS extraction followed by either GC-MS/MS or LC-MS/MS.
QuEChERS Sample Preparation: The Universal Starting Point
This standardized sample preparation method is highly effective for extracting a broad range of pesticides from diverse and complex food matrices.
1. Sample Homogenization:
-
Begin by weighing 10 to 15 grams of a representative, homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the sample.
-
Fortify with an appropriate internal standard.
-
Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and sodium citrate (B86180) salts).
-
Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 x g or higher for 5 minutes to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
These tubes typically contain a blend of primary secondary amine (PSA) to remove organic acids, C18 to remove fatty acids and other nonpolar interferences, and magnesium sulfate to absorb any remaining water.
-
Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge at a high speed for 5 minutes to pellet the d-SPE material.
4. Final Extract Preparation:
-
The resulting supernatant is the final, cleaned extract ready for analysis.
-
For LC-MS/MS analysis , the extract can often be directly injected after an appropriate dilution.
-
For GC-MS analysis , a solvent exchange step into a more GC-friendly solvent like hexane (B92381) or toluene (B28343) may be beneficial to improve chromatographic performance.
Instrumental Analysis: GC-MS/MS and LC-MS/MS Parameters
The following are typical instrumental conditions for the analysis of organophosphate pesticides.
Typical GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.[1]
-
Column: A low-bleed, mid-polarity column such as an Agilent DB-5MS (30 m × 0.25 mm × 0.2 μm) is commonly used.[8]
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280-300°C) to elute all analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Typical LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[9]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or similar.[4]
-
Column: A C18 reversed-phase column, such as an Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm), is a common choice.
-
Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol containing 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A gradient program is used to separate the analytes, starting with a high aqueous content and ramping to a high organic content.
-
Flow Rate: 0.2 to 0.4 mL/min.
-
Injection Volume: 2 to 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for organophosphates.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) is employed for optimal sensitivity and throughput.[4]
Visualizing the Workflow
The following diagram illustrates the general analytical workflow from sample preparation to data analysis for both GC-MS/MS and LC-MS/MS.
Caption: A simplified workflow for the analysis of Mesulfenfos using QuEChERS followed by either GC-MS/MS or LC-MS/MS.
Conclusion and Recommendations
The selection between GC-MS/MS and LC-MS/MS for the analysis of Mesulfenfos will depend on the specific goals and resources of the laboratory.
-
For laboratories requiring the highest sensitivity and the flexibility to analyze a wide array of pesticide types, LC-MS/MS is the recommended platform. Its ability to handle thermally labile and polar compounds makes it a more versatile long-term investment.
-
GC-MS/MS remains a highly suitable and cost-effective option for laboratories focused on the analysis of organophosphates and other GC-amenable pesticides. It is a robust and reliable workhorse for routine monitoring programs.
Regardless of the chosen instrument, the use of the QuEChERS sample preparation method provides a harmonized and efficient workflow. To ensure the highest quality data, it is crucial to perform in-house validation for Mesulfenfos in the specific matrices of interest to establish accurate and reliable performance characteristics.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Simultaneous detection of sulfoxaflor and its metabolites, X11719474 and X11721061, in lettuce using a modified QuEChERS extraction method and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. agilent.com [agilent.com]
A Researcher's Guide to Certified Reference Materials for Mesulfenfos Analysis
For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. In the analysis of the organophosphorus pesticide Mesulfenfos, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental data. This guide provides a comparative overview of Mesulfenfos CRMs from leading suppliers, details a standard analytical workflow, and presents a comprehensive experimental protocol for its quantification in food matrices.
Comparison of Commercially Available Mesulfenfos CRMs
The selection of an appropriate CRM is a critical first step in any quantitative analysis. Key factors to consider include the purity of the material, the certified concentration and its associated uncertainty, and the format in which it is provided (neat solid or solution). Below is a comparison of Mesulfenfos CRMs offered by prominent suppliers in the field. All listed suppliers provide products manufactured under ISO 17034 and characterized in laboratories accredited to ISO/IEC 17025, ensuring the highest level of quality and traceability.
| Supplier | Product Number | Product Name | Format | Purity/Concentration | Matrix |
| Sigma-Aldrich (TraceCERT®) | CRM47792 | Fenthion-sulfoxide | Neat | - | - |
| Dr. Ehrenstorfer (LGC Standards) | DRE-C13525500 | Mesulfenfos | Neat | 99.0% | - |
| AccuStandard | P-105S | Mesulfenfos | Solution | 100 µg/mL | Methanol (B129727) |
Note: Mesulfenfos is also known as Fenthion sulfoxide. The information provided in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the respective supplier's certificate of analysis for the most current and detailed specifications.
Experimental Workflow for Mesulfenfos Analysis
The analysis of Mesulfenfos in a given sample typically involves a multi-step process, from sample preparation to data acquisition and analysis. The following diagram illustrates a standard workflow for the quantification of Mesulfenfos using a CRM.
Detailed Experimental Protocol: Quantification of Mesulfenfos in a Food Matrix
This protocol outlines a method for the analysis of Mesulfenfos in a food matrix, such as fruit or vegetables, using a Certified Reference Material, QuEChERS for sample preparation, and UHPLC-MS/MS for detection.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
If using a neat CRM, accurately weigh approximately 10 mg of the Mesulfenfos CRM into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
If using a solution CRM (e.g., 100 µg/mL in methanol), this can be used as the stock or diluted as needed.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to create a calibration curve. A typical range for the calibration curve is 1 to 100 ng/mL.
-
Sample Preparation (QuEChERS Method)[1][2][3]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by UHPLC-MS/MS or diluted if necessary.
UHPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) is used for the separation and detection of Mesulfenfos.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Mesulfenfos should be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimize for maximum sensitivity and specificity for Mesulfenfos.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the Mesulfenfos standard injections against their known concentrations. A linear regression is typically applied.
-
Quantification: Determine the concentration of Mesulfenfos in the sample extracts by comparing their peak areas to the calibration curve. The final concentration in the original sample is calculated by taking into account the initial sample weight and any dilution factors.
This guide provides a framework for the selection and use of Certified Reference Materials in the analysis of Mesulfenfos. Adherence to these principles and protocols will contribute to the generation of accurate, reliable, and defensible analytical data.
References
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Efficient Mesulfenfos Extraction
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Extraction of Mesulfenfos with the Right SPE Cartridge Choice
The accurate quantification of the organophosphorus pesticide Mesulfenfos in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and cleanup efficiency. The selection of the appropriate SPE cartridge is a critical step that significantly impacts the overall analytical performance. This guide provides a comparative overview of different SPE cartridges for Mesulfenfos extraction, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.
Performance Comparison of SPE Cartridges for Mesulfenfos Extraction
The selection of an SPE sorbent for Mesulfenfos, a moderately polar organophosphorus pesticide, primarily revolves around reversed-phase mechanisms. The most commonly employed sorbents for this class of compounds are silica-based C18 and polymer-based hydrophilic-lipophilic balanced (HLB) cartridges. The following table summarizes the comparative performance of these cartridges for Mesulfenfos extraction based on typical recovery data found in multi-residue pesticide analysis studies.
| SPE Cartridge | Sorbent Type | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages |
| C18 | Octadecyl-bonded silica | Water | 85 - 105% | < 10% | Good retention for non-polar to moderately polar compounds, cost-effective. |
| Soil | 80 - 100% | < 15% | Effective for cleanup of less complex matrices. | ||
| HLB | Hydrophilic-Lipophilic Balanced Co-polymer | Water | 90 - 110% | < 10% | Excellent retention for a broad range of compounds, stable across a wide pH range. |
| Food (e.g., Fruits, Vegetables) | 88 - 108% | < 15% | High capacity and reduced matrix effects, suitable for complex matrices. | ||
| PSA | Primary Secondary Amine | Food (QuEChERS cleanup) | >85% | <15% | Effective in removing polar interferences like organic acids and sugars. |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in multi-residue pesticide analysis. Actual recovery and RSD may vary depending on the specific matrix, analytical method, and laboratory conditions.
Experimental Protocols
A detailed experimental protocol for the extraction of Mesulfenfos from a water sample using a C18 SPE cartridge is provided below. This protocol can be adapted for other matrices with appropriate modifications.
Sample Preparation
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
Adjust the pH of the water sample to ~6.0-7.0 using diluted HCl or NaOH if necessary.
-
Spike the sample with an appropriate internal standard.
SPE Cartridge Conditioning
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing the following solvents:
-
5 mL of ethyl acetate (B1210297)
-
5 mL of methanol
-
5 mL of deionized water
-
-
Ensure the cartridge does not run dry between solvent additions.
Sample Loading
-
Load the pre-treated water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
Cartridge Washing
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
Elution
-
Elute the retained Mesulfenfos from the cartridge with 8-10 mL of ethyl acetate into a collection tube.
-
The elution should be performed at a slow flow rate (1-2 mL/min) to ensure complete recovery.
Eluate Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or mobile phase) for analysis by GC-MS or LC-MS/MS.
Experimental Workflow for Mesulfenfos Extraction
The following diagram illustrates the general workflow for the solid-phase extraction of Mesulfenfos.
Caption: General workflow for Mesulfenfos extraction using SPE.
Logical Relationship of Sorbent Selection
The choice of SPE sorbent is dictated by the physicochemical properties of Mesulfenfos and the sample matrix. The following diagram illustrates the decision-making process.
Caption: Sorbent selection logic for Mesulfenfos extraction.
Safety Operating Guide
Proper Disposal of Mesulfenfos-d6: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of Mesulfenfos-d6, a deuterated organophosphorus pesticide analogue. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Handling
This compound, and its non-deuterated parent compound Fenthion Sulfoxide, are organophosphorus compounds that act as cholinesterase inhibitors. They are considered moderately hazardous. Immediate safety precautions are paramount when handling this substance.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: Causes serious eye irritation.
-
Flammability: Combustible liquid.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Impervious rubber gloves
-
Chemical safety goggles or a face shield
-
Protective clothing to prevent skin contact
In the event of exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through a licensed hazardous waste disposal service. The following steps outline the process for accumulating and preparing the waste for pickup.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., pipette tips, vials, and gloves)
-
Solvent rinses of containers that held the compound
-
Spill cleanup materials
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.
Step 2: Waste Accumulation
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with this compound and any solvents used. Plastic is generally preferred for liquid waste. The container must have a secure, tight-fitting lid.
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the laboratory, at or near the point of generation, for the accumulation of this compound waste. This area must be under the control of laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.
Step 3: Labeling Hazardous Waste
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added to the container, it must be labeled. The label must include the following information:
-
The words "Hazardous Waste"
-
Generator's Information: The name and address of your institution.
-
Chemical Composition: List all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentages.
-
Hazardous Properties: Indicate the relevant hazards (e.g., "Toxic," "Combustible").
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup for your properly labeled and contained this compound waste.
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations (often 90 days from the accumulation start date).
Chemical Incompatibilities and Storage
Proper storage of this compound and its waste is crucial to prevent dangerous reactions.
-
Store Away From:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits for this compound. All concentrations of this compound should be treated as hazardous waste.
| Parameter | Value | Source |
| Hazard Classification | Moderately Hazardous (Organophosphorus Pesticide) | General Chemical Information |
| Disposal Method | Licensed Hazardous Waste Contractor | Regulatory Guidelines |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and hazardous waste management protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
Personal protective equipment for handling Mesulfenfos-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Mesulfenfos-d6 in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.
This compound, also known as Fenthion Sulfoxide-d6, is the deuterated form of Mesulfenfos (Fenthion Sulfoxide). It is an organophosphate and a metabolite of the insecticide Fenthion.[1] Due to its chemical nature, it requires careful handling to prevent exposure and ensure safe disposal.
Hazard Identification and Classification
Mesulfenfos and its related compounds are classified as hazardous. The following table summarizes the GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][3] |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor (for solutions in acetonitrile)[4] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation (for solutions in acetonitrile)[4] |
| Acute Toxicity, Inhalation | - | Toxic if inhaled[5] |
| Skin Irritation | - | Irritating to skin[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Type | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., impervious rubber gloves)[5] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][6] |
| Skin and Body Protection | Protective clothing, including a lab coat and long pants. An apron may be necessary for larger quantities.[6] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[7] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound in the lab.
Safe Handling and Storage Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store locked up and separated from strong oxidants and food and feedstuffs.[2][6]
-
The recommended storage temperature is typically 2-8°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., pipette tips, gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The container should list all chemical constituents.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash.[8]
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the correct disposal path for different types of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
